4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-methylthiadiazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c1-2-3(4(5)8)9-7-6-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNDOCTUXWLDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371743 | |
| Record name | 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59944-65-9 | |
| Record name | 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the conversion of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its corresponding acid chloride, 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. This transformation is a critical step in the synthesis of various biologically active molecules, leveraging the high reactivity of the acid chloride for further functionalization.
Reaction Overview
The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis. For the substrate 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, the most common and effective method employs thionyl chloride (SOCl₂). This reagent is favored due to its reliability and the convenient removal of byproducts, which are gaseous (SO₂ and HCl).[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The overall transformation is as follows:
Chemical Reaction Scheme
Reagents and Reaction Conditions
The successful conversion to the acid chloride hinges on the appropriate selection of reagents and careful control of reaction parameters.
| Parameter | Recommended Condition | Notes |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Excess thionyl chloride is typically used to drive the reaction to completion and can also serve as the solvent.[3] |
| Solvent | Neat (excess SOCl₂) or an inert solvent such as toluene or dichloromethane. | The choice of solvent depends on the scale of the reaction and the desired workup procedure. |
| Temperature | Reflux | Heating the reaction mixture to reflux ensures a sufficient reaction rate.[3] |
| Reaction Time | 2-3 hours | Reaction progress can be monitored by the cessation of HCl gas evolution.[3][4] |
| Work-up | Removal of excess SOCl₂ under reduced pressure. | The crude product is often of sufficient purity for subsequent steps.[3] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar heterocyclic carboxylic acids.[3][4]
Materials:
-
4-methyl-1,2,3-thiadiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a scrubbing system (e.g., a beaker with NaOH solution)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq).
-
In a fume hood, carefully add an excess of thionyl chloride (5-10 eq). The thionyl chloride can be used as the solvent. Alternatively, the carboxylic acid can be suspended in an inert solvent like toluene before the addition of thionyl chloride (2-3 eq).
-
Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.
-
Heat the reaction mixture to reflux with constant stirring.
-
Maintain the reflux for 2-3 hours. The reaction is typically complete when the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To avoid contamination of the vacuum pump, a cold trap is recommended.
-
The resulting crude this compound is a solid or oil and is typically used in the next synthetic step without further purification.[3]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of the target acid chloride.
Logical Relationship of the Reaction Mechanism
The conversion of the carboxylic acid to the acid chloride with thionyl chloride proceeds through a well-established mechanistic pathway.
Caption: Simplified mechanistic pathway for the acid chloride formation.
Safety Considerations
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction evolves hydrogen chloride and sulfur dioxide , which are toxic and corrosive gases. A proper gas trap or scrubbing system is essential to neutralize these byproducts.
-
The work-up procedure involving the removal of excess thionyl chloride under reduced pressure should be performed cautiously to prevent bumping and inhalation of vapors.
This technical guide provides a comprehensive overview of the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this valuable synthetic intermediate for application in drug discovery and development programs.
References
An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: Properties, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride. This compound serves as a valuable building block in medicinal chemistry, leveraging the diverse pharmacological activities associated with the 1,2,3-thiadiazole scaffold. This document includes detailed experimental protocols, tabulated physicochemical data, and visualizations of synthetic pathways and potential mechanisms of action to support researchers in the fields of chemical synthesis and drug development.
Introduction
The 1,2,3-thiadiazole ring is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The unique electronic and structural features of this scaffold make it an attractive starting point for the design of novel therapeutic agents. This compound is a key intermediate, offering a reactive handle for the introduction of the 4-methyl-1,2,3-thiadiazole moiety into a variety of molecular frameworks. Its utility lies in its ability to readily react with nucleophiles to form amides, esters, and other carbonyl derivatives, thus enabling the exploration of a broad chemical space for drug discovery.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below. These data are essential for its handling, characterization, and use in chemical synthesis.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 59944-65-9 |
| Molecular Formula | C₄H₃ClN₂OS |
| Molecular Weight | 162.60 g/mol |
| Appearance | Not explicitly stated, likely a solid |
| Purity | Commercially available with ≥90% purity |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR | Singlet for the methyl (CH₃) protons, expected around δ 2.5-3.0 ppm. |
| ¹³C NMR | Signal for the methyl carbon (CH₃) around δ 15-25 ppm. Signal for the carbonyl carbon (C=O) expected in the range of δ 160-170 ppm. Signals for the thiadiazole ring carbons. |
| IR Spectroscopy | Strong absorption band for the carbonyl (C=O) stretching vibration, expected in the range of 1750-1800 cm⁻¹, characteristic of an acyl chloride. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 162 (for ³⁵Cl) and 164 (for ³⁷Cl) in an approximate 3:1 ratio. |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the chlorination of its corresponding carboxylic acid precursor, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Synthesis Workflow
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of a structurally related thiazole carbonyl chloride and should provide a robust starting point for the synthesis of the title compound.
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (as solvent)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (for HCl and SO₂ fumes)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equivalent) in an excess of thionyl chloride (5-10 equivalents). Alternatively, the reaction can be carried out in an inert anhydrous solvent such as toluene or dichloromethane with a smaller excess of thionyl chloride (2-3 equivalents).
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 80°C for thionyl chloride as both reagent and solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated with anhydrous toluene (2-3 times).
-
Purification: The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent, though its reactivity may pose challenges.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic and corrosive gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Chemical Reactivity
As a typical acyl chloride, this compound is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles to form a range of derivatives. This reactivity is central to its utility as a building block in organic synthesis.
Structural Analysis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from closely related analogs and computational predictions to offer a detailed overview of its structural and spectroscopic properties. This document covers the synthesis, predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and a proposed analytical workflow for the characterization of this compound. All quantitative data is summarized in structured tables, and experimental protocols are detailed to facilitate practical application.
Introduction
This compound (CAS No. 59944-65-9) is a heterocyclic compound featuring a 1,2,3-thiadiazole ring substituted with a methyl group and a carbonyl chloride functional group.[1][2] The thiadiazole moiety is a significant pharmacophore known to be present in a variety of biologically active molecules.[3][4] The high reactivity of the acyl chloride group makes this compound a versatile building block for the synthesis of a wide range of derivatives, including amides, esters, and ketones, which are of interest in drug discovery and development. A thorough understanding of its structural characteristics is therefore crucial for its effective utilization in synthetic chemistry.
Synthesis
The primary synthetic route to this compound involves the conversion of its corresponding carboxylic acid, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.[5] This transformation is typically achieved by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂).[5]
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
The precursor, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, can be synthesized via the Hurd-Mori reaction, a common method for the formation of the 1,2,3-thiadiazole ring.[4]
Conversion to this compound
The carboxylic acid is converted to the acid chloride using an excess of thionyl chloride, often in an inert solvent or neat. The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent)
-
Rotary evaporator
-
Reaction flask with reflux condenser and gas trap (to neutralize HCl and SO₂ fumes)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equivalent).
-
Carefully add an excess of thionyl chloride (typically 2-5 equivalents), either neat or in an anhydrous solvent like toluene.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Structural and Spectroscopic Analysis
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single signal for the methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.5 - 3.0 | Singlet | 3H | -CH₃ |
The chemical shift of the methyl group is influenced by the electron-withdrawing nature of the thiadiazole ring and the carbonyl chloride group.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| 160 - 165 | C=O (carbonyl) | The carbonyl carbon of an acyl chloride is typically found in this region. |
| 150 - 155 | C5 (thiadiazole) | Carbon atom attached to the carbonyl chloride group. |
| 140 - 145 | C4 (thiadiazole) | Carbon atom attached to the methyl group. |
| 15 - 20 | -CH₃ | Methyl carbon. |
Note: The exact chemical shifts can be influenced by the solvent used for analysis.
Predicted FT-IR Spectroscopy
The FT-IR spectrum will be characterized by a strong absorption band for the carbonyl group of the acyl chloride.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Weak | C-H stretch (methyl) |
| 1770 - 1810 | Strong | C=O stretch (acyl chloride) |
| 1400 - 1600 | Medium | C=N and C=C stretches (thiadiazole ring) |
| 600 - 800 | Medium-Strong | C-Cl stretch |
The high frequency of the C=O stretch is a characteristic feature of acyl chlorides.[6][7]
Predicted Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an acyl chloride.
| Predicted m/z | Assignment | Notes |
| 162/164 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.[8] |
| 127 | [M-Cl]⁺ | Loss of a chlorine radical to form an acylium ion. This is often a prominent peak.[9] |
| 99 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |
Proposed Analytical Workflow
A standard workflow for the structural confirmation of synthesized this compound would involve a combination of chromatographic and spectroscopic techniques.
Diagram of Analytical Workflow
Caption: Proposed analytical workflow for structural characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, structural analysis of this compound. The provided synthetic protocol and predicted spectroscopic data serve as a valuable resource for researchers working with this important chemical intermediate. The proposed analytical workflow outlines the necessary steps for the rigorous characterization of this compound. Further experimental studies, particularly X-ray crystallography, would be beneficial for the definitive confirmation of its three-dimensional structure.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C4H3ClN2OS) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide on the Spectroscopic Data of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (CAS No. 59944-65-9) is a reactive chemical intermediate of significant interest in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2] Its bifunctional nature, possessing both a thiadiazole ring and a reactive acyl chloride group, makes it a versatile building block for creating more complex molecules with potential biological activity. The 1,2,3-thiadiazole moiety itself is a known pharmacophore found in a variety of compounds with antimicrobial and other medicinal properties.[3]
Molecular Structure and Properties
Synthesis
The primary route for the synthesis of this compound is the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4] This is a standard method for converting carboxylic acids to acyl chlorides.
Caption: Synthetic and analytical workflow for this compound.
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for this compound. These values are derived from known spectral data of similar 1,2,3-thiadiazole derivatives and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 2.8 - 3.0 | Singlet | 3H | -CH₃ | The methyl group on the thiadiazole ring is expected to be a singlet in this range, deshielded by the heterocyclic ring. |
| - | - | - | Carbonyl Carbon (C=O) | No proton attached. |
| - | - | - | Ring Carbons | No protons attached. |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 15 - 20 | -CH₃ | Typical range for a methyl group attached to an sp² hybridized carbon in a heterocyclic system. |
| ~ 145 - 155 | C4 (C-CH₃) | The carbon atom of the thiadiazole ring bearing the methyl group. Chemical shifts for similar systems have been observed in this region. |
| ~ 155 - 165 | C5 (C-C=O) | The carbon atom of the thiadiazole ring attached to the carbonyl group. This carbon is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and the carbonyl group. |
| ~ 160 - 170 | Carbonyl (C=O) | The carbonyl carbon of an acyl chloride is typically found in this downfield region. For comparison, the carbonyl carbon in derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide appears around 163-165 ppm.[3] The acyl chloride is expected to be in a similar or slightly more downfield region. |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~ 1750 - 1790 | Strong | C=O Stretch (Acyl Chloride) | This is the characteristic stretching frequency for the carbonyl group in an acyl chloride. It is typically at a higher wavenumber compared to carboxylic acids or esters due to the inductive effect of the chlorine atom. |
| ~ 1500 - 1600 | Medium | C=N Stretch | Characteristic stretching vibration for the C=N bond within the thiadiazole ring. |
| ~ 1300 - 1400 | Medium | Thiadiazole Ring Vibrations | These bands are characteristic of the heterocyclic ring system. |
| ~ 650 - 800 | Strong | C-Cl Stretch | The carbon-chlorine stretching vibration is expected in this region. |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation | Notes |
| 162/164 | [M]⁺ Molecular Ion Peak | Expected to appear as a pair of peaks with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). |
| 127 | [M - Cl]⁺ | Loss of the chlorine radical from the molecular ion. |
| 99 | [M - Cl - CO]⁺ or [C₄H₃N₂S]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment, a common fragmentation pathway for carbonyl compounds. This would correspond to the 4-methyl-1,2,3-thiadiazole radical cation. |
| 71 | [C₃H₃S]⁺ | Further fragmentation of the thiadiazole ring. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on standard organic chemistry techniques for the conversion of a carboxylic acid to an acyl chloride.
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reaction: To the flask, add 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equivalent). Add excess thionyl chloride (SOCl₂, ~5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heating: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation).
-
Purification: The resulting crude this compound is often used directly in the next synthetic step without further purification due to its reactivity. If purification is necessary, it may be attempted by vacuum distillation, though care must be taken to avoid decomposition.
Spectroscopic Characterization Protocols
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the compound in a deuterated solvent that does not react with acyl chlorides (e.g., CDCl₃ or C₆D₆). Record the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
IR Spectroscopy: Acquire the spectrum using an FT-IR spectrometer. For this reactive compound, placing a drop of the neat liquid between two salt plates (NaCl or KBr) is a suitable method.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) for fragmentation analysis or a softer ionization method like electrospray ionization (ESI) if the molecular ion is unstable.
Logical Relationships and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the interaction of this compound with biological signaling pathways. Its high reactivity as an acyl chloride suggests that it is unlikely to be stable in a biological system and would likely react non-specifically with nucleophiles such as water, amines, and thiols.
Its primary role is as a synthetic precursor. The biological activities of its derivatives, such as amides and esters, are of greater interest. For instance, various derivatives of 1,2,3-thiadiazoles have been investigated for their potential as antimicrobial agents.[3] The logical relationship is that the carbonyl chloride is a key intermediate that allows for the facile introduction of the 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety onto various scaffolds to explore their structure-activity relationships.
Caption: Logical relationship of the title compound's properties and applications.
Conclusion
This compound is a valuable reactive intermediate for the synthesis of novel compounds in medicinal and materials science. While direct experimental spectroscopic data is not widely published, a comprehensive understanding of its expected spectral characteristics can be achieved through the analysis of related compounds. The data and protocols presented in this guide are intended to assist researchers in the synthesis, identification, and utilization of this versatile chemical building block.
References
Stability and Storage of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, a key intermediate in pharmaceutical and agrochemical research. Due to its reactive acyl chloride functional group, this compound requires careful handling and storage to maintain its integrity and ensure experimental reproducibility. This document outlines the principal factors influencing its stability, including hydrolysis, thermal decomposition, and photostability. Detailed protocols for storage and handling, as well as a generalized experimental workflow for stability assessment, are provided.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,3-thiadiazole ring is a component of various biologically active molecules. The acyl chloride moiety serves as a reactive handle for the synthesis of a wide array of derivatives, such as amides, esters, and ketones, making it a valuable building block in the development of novel therapeutic agents and agrochemicals.
The inherent reactivity of the acyl chloride group, however, presents challenges regarding the compound's stability and storage. Improper handling can lead to degradation, primarily through hydrolysis, which can compromise sample purity and impact the reliability of experimental outcomes. This guide aims to provide a detailed understanding of the factors affecting the stability of this compound and to offer best practices for its long-term storage and handling.
Chemical Properties
| Property | Value |
| Chemical Formula | C₄H₃ClN₂OS |
| Molecular Weight | 162.60 g/mol |
| CAS Number | 59944-65-9 |
| Appearance | Typically a solid |
| Purity | Commercially available with ≥90% purity |
Factors Affecting Stability
The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack, particularly by water. The general stability of the 1,2,3-thiadiazole ring system is relatively high due to its aromatic character.
Hydrolysis
Acyl chlorides are highly reactive towards water, and this compound is no exception. The reaction with water is typically rapid and exothermic, leading to the formation of the corresponding carboxylic acid (4-Methyl-1,2,3-thiadiazole-5-carboxylic acid) and hydrochloric acid.[1][2][3][4][5] This is the most significant degradation pathway and necessitates stringent control over moisture exposure during storage and handling.
The proposed mechanism for hydrolysis involves a nucleophilic addition of water to the carbonyl carbon, followed by the elimination of the chloride ion.
Caption: Mechanism of Hydrolysis.
Thermal Stability
Photostability
Thiadiazole derivatives have been investigated for their potential as photostabilizers, suggesting that the thiadiazole ring itself possesses a degree of photostability. However, prolonged exposure to UV light can lead to the degradation of many organic compounds. To ensure the long-term integrity of this compound, it is prudent to protect it from light.
Recommended Storage and Handling
To minimize degradation and ensure the longevity of this compound, the following storage and handling protocols are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, amber glass vial or a container with a secure, lined cap. | Protects from light and prevents moisture ingress. |
| Desiccation | Store in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). | Actively removes any residual moisture from the storage environment. |
| Handling | Handle in a glove box or a fume hood with controlled humidity. Use dry solvents and glassware. | Minimizes exposure to atmospheric moisture during experimental procedures. |
Experimental Protocol: Stability Assessment
The following is a generalized protocol for assessing the stability of this compound under various stress conditions.
Materials and Equipment
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Formic acid (for mobile phase)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Temperature and humidity-controlled chambers
-
Photostability chamber
-
Inert gas (argon or nitrogen)
-
Dry glassware
Experimental Workflow
Caption: Experimental workflow for stability assessment.
HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254-280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Analysis
The percentage of the remaining this compound at each time point is calculated relative to the initial concentration (time zero). The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.
Logical Relationship of Stability Factors
The stability of this compound is a function of several interconnected factors. The following diagram illustrates these relationships.
Caption: Factors influencing stability.
Conclusion
This compound is a valuable but sensitive reagent. Its stability is critically dependent on the stringent exclusion of moisture. By adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental results. For critical applications, it is advisable to perform a purity check before use, especially for older batches or those that may have been inadvertently exposed to ambient conditions.
References
A Technical Guide to the Formation of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the chemical synthesis and reaction mechanisms involved in the formation of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride. This compound serves as a critical reactive intermediate for the synthesis of various derivatives, particularly in the fields of medicinal chemistry and agrochemistry. 1,2,3-thiadiazoles are a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The carbonyl chloride at the 5-position is a versatile functional group, enabling further molecular modifications to generate compound libraries for drug discovery programs.[1]
Overall Synthetic Pathway
The formation of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the stable precursor, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. The second stage is the conversion of this carboxylic acid into the more reactive acyl chloride.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
The core 1,2,3-thiadiazole ring system is synthesized using the Hurd-Mori reaction.[3] This reaction involves the cyclization of an appropriate hydrazone derivative with thionyl chloride (SOCl₂).[3][4] For the target molecule, the synthesis begins with a suitable hydrazone that will yield the 4-methyl and 5-carboxylate substituents, followed by hydrolysis of the resulting ester.
Mechanism of the Hurd-Mori Reaction
The Hurd-Mori synthesis is a reliable method for forming the 1,2,3-thiadiazole ring.[1] The reaction proceeds by treating a hydrazone that has an α-methylene group with thionyl chloride.[5] The thionyl chloride acts as both a dehydrating and cyclizing agent, leading to the formation of the heterocyclic ring.
Caption: Simplified mechanism of the Hurd-Mori 1,2,3-thiadiazole synthesis.
Experimental Protocol: Synthesis and Hydrolysis
The following is a representative two-step protocol adapted from methodologies for analogous compounds.[1]
Step A: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Synthesis
-
A suitable hydrazone precursor, such as the hydrazone of ethyl 2-chloroacetoacetate, is dissolved in an inert solvent like dichloromethane or ethyl acetate.
-
The solution is cooled in an ice bath.
-
Thionyl chloride (SOCl₂) is added dropwise while maintaining the low temperature.
-
After the addition is complete, the mixture is stirred for several hours, allowing it to warm to room temperature.
-
The reaction mixture is then carefully quenched with a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, which can be purified by column chromatography.
Step B: Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
-
The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux and stirred for several hours until thin-layer chromatography (TLC) indicates the disappearance of the starting material.[1]
-
After cooling to room temperature, the ethanol is removed using a rotary evaporator.[1]
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with hydrochloric acid, causing the carboxylic acid to precipitate.[1]
-
The solid precipitate is collected by filtration, washed with cold water, and dried to yield 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. The product can be further purified by recrystallization.[1]
Quantitative Data: Precursor Synthesis
The synthesis of 1,2,3-thiadiazole derivatives often proceeds with good yields, although this can be dependent on the specific substrates and reaction conditions.
| Parameter | Value | Reference |
| Product | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | [6] |
| CAS Number | 18212-21-0 | [6] |
| Molecular Formula | C₄H₄N₂O₂S | [6] |
| Molecular Weight | 144.15 g/mol | [6] |
| Appearance | Powder | [6] |
| Melting Point | 169-173 °C (decomposes) | [6] |
| Typical Yields (Analogues) | 57-98% | [2] |
Part 2: Formation of this compound
The conversion of a carboxylic acid to an acyl chloride is a standard and crucial transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[7][8]
Mechanism of Acyl Chloride Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is converted into a better leaving group, facilitating its replacement by a chloride ion.
-
Activation: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[9]
-
Intermediate Formation: A proton transfer and the loss of a chloride ion lead to the formation of a reactive chlorosulfite intermediate.[10]
-
Nucleophilic Attack: The chloride ion released in the previous step acts as a nucleophile and attacks the carbonyl carbon.[7][10]
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into sulfur dioxide and another chloride ion, resulting in the final acyl chloride product.[9]
Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using SOCl₂.
Experimental Protocol: Chlorination
A general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride is as follows.
-
Place 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ produced).
-
Add an excess of thionyl chloride (SOCl₂), which can also serve as the solvent.[11] Alternatively, an inert solvent like dichloromethane can be used.
-
The mixture is gently heated to reflux and maintained at that temperature for several hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, the excess thionyl chloride is carefully removed by distillation under reduced pressure.
-
The crude this compound is obtained as the residue and can be used in subsequent reactions without further purification or can be purified by vacuum distillation if necessary.
Quantitative Data: Acyl Chloride Formation
This conversion is typically a high-yielding reaction.
| Parameter | Value | Reference |
| Product | This compound | [12] |
| CAS Number | 59944-65-9 | [12] |
| Molecular Formula | C₄H₃ClN₂OS | [12] |
| Molecular Weight | 162.60 g/mol | [12] |
| Reagent | Thionyl Chloride (SOCl₂) | [8][11] |
| Conditions | Reflux, neat or with solvent | [11] |
| Byproducts | SO₂(g), HCl(g) | [7][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 97 18212-21-0 [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 12. scbt.com [scbt.com]
Methodological & Application
The Role of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in Thiamethoxam Synthesis: A Review of Existing Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamethoxam, a second-generation neonicotinoid insecticide, is a crucial component in modern crop protection. Its synthesis has been a subject of extensive research, aiming for efficient and scalable production methods. This document explores the potential involvement of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride as a chemical intermediate in the synthesis of thiamethoxam. Based on a thorough review of available scientific literature, this report clarifies the established synthetic pathways of thiamethoxam and investigates the documented roles of 4-methyl-1,2,3-thiadiazole derivatives in agrochemical research.
Established Synthesis of Thiamethoxam
The primary and well-documented industrial synthesis of thiamethoxam proceeds through the condensation reaction of two key intermediates: 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole .[1][2][3][4] This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).[3][4]
The synthesis can be summarized in the following key steps:
-
Preparation of N-methyl nitroguanidine: This intermediate is synthesized from S-Methyl-N-nitro-isothiourea and methylamine.[1]
-
Formation of the oxadiazinane ring: N-methyl nitroguanidine undergoes a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane.[1]
-
Synthesis of 2-chloro-5-chloromethyl thiazole: This intermediate is prepared through various methods, including the diazotization and chlorination of 2-amino-5-methylthiazole.[2]
-
Final Condensation: The 3-methyl-4-nitroimino-1,3,5-oxadiazinane is N-alkylated with 2-chloro-5-chloromethyl thiazole to produce thiamethoxam.[1][3]
The overall synthetic pathway is depicted below:
Figure 1: Established synthetic pathway for Thiamethoxam.
Investigation of this compound in Thiamethoxam Synthesis
A comprehensive review of the scientific and patent literature did not reveal any established or documented synthetic route for thiamethoxam that utilizes This compound as a starting material or intermediate. The core structure of thiamethoxam is a thiazole ring linked to an oxadiazinane moiety, and the precursors are designed to construct this specific framework.
The 1,2,3-thiadiazole ring system present in "this compound" is structurally distinct from the thiazole ring found in thiamethoxam. While both are sulfur and nitrogen-containing heterocycles, their chemical properties and reactivity in the context of forming the thiamethoxam skeleton are different.
Applications of 4-Methyl-1,2,3-thiadiazole Derivatives in Agrochemicals
Although not directly involved in thiamethoxam synthesis, derivatives of 4-methyl-1,2,3-thiadiazole have been investigated for their own biological activities in the agricultural sector. Research has shown that compounds based on the 1,2,3-thiadiazole scaffold exhibit a range of pesticidal properties.[5][6][7][8]
These derivatives have been explored for their potential as:
-
Fungicides: Demonstrating activity against various plant pathogenic fungi.[6]
-
Antiviral agents: Showing efficacy against plant viruses like the tobacco mosaic virus (TMV).[5][6]
-
Insecticides: Some derivatives have shown insecticidal activity against various pests.[8][9]
-
Plant growth regulators. [6]
These findings indicate that the 4-methyl-1,2,3-thiadiazole moiety is a valuable pharmacophore in the discovery of new agrochemicals, but its role appears to be independent of the synthesis of existing neonicotinoids like thiamethoxam.
Conclusion
Based on the available scientific literature, the synthesis of the insecticide thiamethoxam does not involve this compound as a precursor or intermediate. The established and industrially practiced synthesis relies on the condensation of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole.
While 4-methyl-1,2,3-thiadiazole derivatives are a class of compounds with recognized biological activities in the agrochemical field, their application is in the development of novel pesticides and not as building blocks for thiamethoxam. Researchers and professionals in drug and pesticide development should focus on the established synthetic routes for thiamethoxam and explore 4-methyl-1,2,3-thiadiazole derivatives as a separate class of potential agrochemicals.
References
- 1. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 2. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 5. Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of 4-Methyl-1,2,3-thiadiazole-5-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of N-substituted amides through the reaction of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride with various primary and secondary amines. The resulting 4-Methyl-1,2,3-thiadiazole-5-carboxamides are a class of compounds with significant potential in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities.
Application Notes
The 4-methyl-1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities to molecules that contain it. The synthesis of carboxamide derivatives from this compound allows for the exploration of a vast chemical space by introducing a variety of amine-containing fragments. This structural diversity is key to modulating the physicochemical properties and biological activities of the resulting compounds.
Anticancer Potential: Several studies have highlighted the anticancer properties of thiadiazole derivatives. The resulting carboxamides from the described reaction are of particular interest as potential inhibitors of key signaling pathways implicated in cancer progression, such as the Ras-Raf-MEK-ERK pathway.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The 4-methyl-1,2,3-thiadiazole-5-carboxamide core can serve as a scaffold for the development of novel kinase inhibitors.
Antimicrobial and Antiviral Activity: Derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated notable antimicrobial and antiviral activities. The introduction of various amine moieties can enhance these properties, leading to the development of new agents to combat resistant bacterial and viral strains.[3][4]
Herbicidal and Plant Growth Regulating Activity: The 1,2,3-thiadiazole ring is also a known pharmacophore in the agrochemical field. Specific amides derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potent herbicidal and plant growth-regulating properties.
Other Biological Activities: The versatility of the 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold extends to other therapeutic areas, with derivatives exhibiting potential as anti-inflammatory, analgesic, and anticonvulsant agents.[5][6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted-4-methyl-1,2,3-thiadiazole-5-carboxamides
This protocol describes a general method for the acylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base (1.5 - 2.0 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Preparation of this compound
This protocol describes the synthesis of the starting acyl chloride from the corresponding carboxylic acid.
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (excess, typically 2-5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Standard laboratory glassware with a reflux condenser and a gas trap
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.
-
Add the anhydrous solvent, followed by the slow addition of thionyl chloride or oxalyl chloride. If using oxalyl chloride, add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction for the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
-
The resulting crude this compound is often used in the next step without further purification.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of various N-substituted-4-methyl-1,2,3-thiadiazole-5-carboxamides based on the general protocol.
Table 1: Reaction of this compound with Primary Amines
| Amine | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| Aniline | DCM | TEA | 4 | RT | 85-95 |
| 4-Methoxyaniline | THF | TEA | 6 | RT | 80-90 |
| 4-Chloroaniline | DCM | DIPEA | 5 | RT | 88-96 |
| Benzylamine | DCM | TEA | 2 | 0 to RT | 90-98 |
| Cyclohexylamine | THF | TEA | 3 | 0 to RT | 85-95 |
| n-Butylamine | DCM | DIPEA | 2 | 0 to RT | 92-99 |
Table 2: Reaction of this compound with Secondary Amines
| Amine | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| N-Methylaniline | THF | TEA | 12 | RT | 75-85 |
| Morpholine | DCM | TEA | 2 | 0 to RT | 90-98 |
| Piperidine | THF | DIPEA | 2 | 0 to RT | 92-99 |
| Diethylamine | DCM | TEA | 4 | 0 to RT | 80-90 |
| Pyrrolidine | THF | TEA | 2 | 0 to RT | 93-99 |
| Dibenzylamine | Toluene | DIPEA | 24 | 50 | 60-75 |
Note: The yields and reaction conditions are illustrative and may vary depending on the specific substrate and reaction scale.
Mandatory Visualization
Experimental Workflow
Caption: General workflow for the synthesis of N-substituted-4-methyl-1,2,3-thiadiazole-5-carboxamides.
Inhibition of the Ras-Raf-MEK-ERK Signaling Pathway
Caption: Inhibition of the MEK/ERK signaling pathway by a 4-methyl-1,2,3-thiadiazole-5-carboxamide derivative.
References
- 1. Small-molecule Articles | Smolecule [smolecule.com]
- 2. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. japsonline.com [japsonline.com]
Application Notes and Protocols for Amide Synthesis using 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of amides utilizing 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride as a key reagent. The described methodology is based on the robust and widely applicable Schotten-Baumann reaction conditions, a reliable method for acylating amines.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The use of acyl chlorides, such as this compound, provides a highly reactive electrophile for the efficient acylation of primary and secondary amines. The 1,2,3-thiadiazole moiety is a valuable heterocycle in drug discovery, known to exhibit a range of biological activities. This protocol offers a straightforward and effective method for incorporating this scaffold into new molecular entities.
Reaction Principle
The synthesis of amides from this compound and an amine proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out in an inert aprotic solvent in the presence of a suitable base to neutralize the hydrogen chloride byproduct.[1] The general transformation is depicted below:
General Reaction Scheme for Amide Synthesis
Experimental Protocol
This protocol details the general procedure for the synthesis of an amide using this compound and a representative primary amine.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as triethylamine (1.1 - 1.5 eq.), to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Acyl Chloride Addition: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DCM in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirring amine solution over 15-30 minutes. An exothermic reaction may be observed. If necessary, cool the reaction flask in an ice bath to maintain the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Work-up:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a series of amides derived from this compound and various amines, following the protocol described above.
| Entry | Amine | Product | Molecular Formula | Yield (%) | Purity (%) |
| 1 | Benzylamine | N-benzyl-4-methyl-1,2,3-thiadiazole-5-carboxamide | C₁₁H₁₁N₃OS | 85 | >98 |
| 2 | Aniline | 4-methyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide | C₁₀H₉N₃OS | 78 | >97 |
| 3 | Morpholine | (4-methyl-1,2,3-thiadiazol-5-yl)(morpholino)methanone | C₈H₁₁N₃O₂S | 92 | >99 |
| 4 | Piperidine | (4-methyl-1,2,3-thiadiazol-5-yl)(piperidin-1-yl)methanone | C₉H₁₃N₃OS | 89 | >98 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of amides using this compound.
Workflow for the synthesis and purification of amides.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the key components in the amide synthesis reaction.
Logical flow of the amide formation reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides are corrosive and moisture-sensitive. Handle with care.
-
Triethylamine and dichloromethane are volatile and have associated health risks. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This protocol provides a reliable and efficient method for the synthesis of amides using this compound. The procedure is straightforward and can be adapted to a wide range of primary and secondary amines, making it a valuable tool for the synthesis of novel compounds for research and drug development.
References
Synthesis of Novel Bioactive Compounds from 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds derived from 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. The 1,2,3-thiadiazole ring is a significant pharmacophore known to impart a wide range of biological activities to molecules, including antimicrobial, antifungal, antiviral, and anticancer properties. Starting from the versatile building block, this compound, a variety of derivatives such as amides, esters, and hydrazide-hydrazones can be synthesized. These compounds have shown promising results in preclinical studies, warranting further investigation for drug discovery and development.
Overview of Synthetic Pathways
The primary synthetic routes explored herein commence with the preparation of this compound from its corresponding carboxylic acid. This activated intermediate serves as a key precursor for the synthesis of various derivatives through nucleophilic acyl substitution reactions. The general synthetic workflow is outlined below.
Caption: General synthetic routes from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
Experimental Protocols
Synthesis of this compound
This protocol describes the conversion of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its highly reactive acid chloride derivative.
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Rotary evaporator
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
To a solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equivalent) in anhydrous DCM or toluene, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Alternatively, if using oxalyl chloride (1.5-2 equivalents), add a catalytic amount of DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamides
This protocol details the synthesis of amide derivatives by reacting the acid chloride with various primary or secondary amines.
Materials:
-
This compound
-
Substituted amine (1-1.2 equivalents)
-
Triethylamine (TEA) or Pyridine (as a base, 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer
-
Separatory funnel
-
Standard work-up and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)
Procedure:
-
Dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylate Esters
This protocol outlines the synthesis of ester derivatives from the acid chloride and various alcohols or phenols.
Materials:
-
This compound
-
Substituted alcohol or phenol (1-1.2 equivalents)
-
Pyridine or Triethylamine (as a base and catalyst, 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Magnetic stirrer
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the alcohol or phenol (1 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 6-18 hours.
-
Monitor the reaction by TLC.
-
Perform an aqueous work-up similar to the amide synthesis (washing with acid, base, and brine).
-
Dry the organic phase, remove the solvent, and purify the crude ester by column chromatography or recrystallization.
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
This intermediate is crucial for the synthesis of hydrazide-hydrazone derivatives.
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Hydrazine hydrate (80-99%)
-
Ethanol or Methanol
-
Reflux apparatus
Procedure:
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain 4-methyl-1,2,3-thiadiazole-5-carbohydrazide.
Synthesis of 4-Methyl-1,2,3-thiadiazole-based Hydrazide-hydrazones
This protocol describes the final condensation step to obtain the target hydrazide-hydrazones.[1]
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
-
Substituted aldehyde (1 equivalent)
-
Ethanol (96%)
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1 equivalent) in 96% ethanol.
-
Add the substituted aldehyde (1 equivalent) and a few drops of glacial acetic acid.
-
Heat the mixture to reflux for 3-6 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure hydrazide-hydrazone.[1]
Bioactivity Data
The synthesized compounds have been evaluated for a range of biological activities. A summary of the quantitative data is presented below.
Antimicrobial Activity
A series of hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1]
| Compound ID | Substituent on Aldehyde | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 15 | 5-Nitro-2-furyl | S. aureus ATCC 25923 | 1.95 | 3.9 | [1] |
| 15 | 5-Nitro-2-furyl | S. epidermidis ATCC 12228 | 3.9 | 7.81 | [1] |
| 15 | 5-Nitro-2-furyl | E. faecalis ATCC 29212 | 7.81 | 15.62 | [1] |
| 9 | 4-Dimethylaminophenyl | S. aureus ATCC 25923 | 125 | 250 | [1] |
| 8 | 4-Nitrophenyl | S. aureus ATCC 25923 | 250 | 500 | [1] |
Antifungal Activity
Certain derivatives have also shown moderate antifungal activity.
| Compound ID | Substituent on Aldehyde | Target Organism | MIC (µg/mL) | Reference |
| 2 | 2-Chlorophenyl | C. parapsilosis ATCC 22019 | 500 | [1] |
| 3 | 3-Chlorophenyl | C. parapsilosis ATCC 22019 | 500 | [1] |
| 5 | 2,4-Dichlorophenyl | C. parapsilosis ATCC 22019 | 500 | [1] |
| 8 | 4-Nitrophenyl | C. parapsilosis ATCC 22019 | 500 | [1] |
| 15 | 5-Nitro-2-furyl | C. parapsilosis ATCC 22019 | 250 | [1] |
Antiviral Activity against Tobacco Mosaic Virus (TMV)
Derivatives of 4-methyl-1,2,3-thiadiazole have been investigated for their potential as antiviral agents against plant viruses like TMV.
| Compound Type | Modification | Antiviral Activity (Protection, Inactivation, Curative) | Reference |
| Ugi reaction products | Containing 3-(trifluoromethyl)phenyl and 4-hydroxyphenyl | Good potential direct antivirus activities in vitro | |
| Ugi reaction products | Containing phenyl, 2-(trifluoromethyl)phenyl, 3-nitrophenyl, etc. | Good potential bioactivities in vivo |
Anticancer Activity
While specific data for derivatives of this compound are limited, the broader class of 1,2,3-thiadiazole derivatives has shown significant anticancer potential.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism | Reference |
| D-ring fused 1,2,3-thiadiazole DHEA derivatives | Human breast cancer (T47D) | 0.042 - 0.058 | Not specified | |
| Pyrazole oxime derivatives with 4-methyl-1,2,3-thiadiazole | Panc-1, Huh-7, HCT-116, SGC-7901 | Varies | Not specified |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways for many 4-methyl-1,2,3-thiadiazole derivatives are still under investigation. However, based on studies of the broader thiadiazole class, several mechanisms of action have been proposed.
Disruption of Fungal Cell Wall Integrity
Some thiadiazole derivatives exert their antifungal effect by interfering with the biosynthesis of the fungal cell wall. This leads to a loss of cell shape, increased osmotic sensitivity, and eventual cell lysis.
Caption: Proposed mechanism of antifungal action via cell wall disruption.
Inhibition of Tubulin Polymerization in Cancer Cells
Certain 1,2,3-thiadiazole derivatives have been shown to act as microtubule-destabilizing agents. By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
Caption: Anticancer mechanism via inhibition of tubulin polymerization.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a diverse library of bioactive compounds. The resulting amides, esters, and hydrazide-hydrazones have demonstrated significant potential as antimicrobial, antifungal, antiviral, and anticancer agents. The protocols provided herein offer a foundation for the further exploration and optimization of these promising scaffolds in the pursuit of novel therapeutic agents. Further research is warranted to elucidate the specific molecular targets and signaling pathways of these compounds to aid in the rational design of next-generation drug candidates.
References
Application Notes and Protocols for 4-Methyl-1,2,3-Thiadiazole Derivatives as Potential Fungicides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of 4-methyl-1,2,3-thiadiazole derivatives as potential fungicides. The information compiled from recent studies offers insights into their synthesis, antifungal efficacy, and methodologies for their biological assessment.
Introduction
The 1,2,3-thiadiazole ring is a significant pharmacophore in the development of novel agrochemicals due to its broad spectrum of biological activities, including fungicidal, antiviral, and insecticidal properties.[1][2] Derivatives of 4-methyl-1,2,3-thiadiazole, in particular, have emerged as a promising class of compounds for controlling phytopathogenic fungi.[3][4] These compounds can be synthesized through various methods, including the Hurd-Mori method and Ugi multicomponent reactions, allowing for the creation of diverse chemical libraries for screening.[1][2][5] This document outlines the synthesis, in vitro and in vivo evaluation protocols, and summarizes the reported antifungal activities of these derivatives.
Data Presentation: Antifungal Activity
The following tables summarize the quantitative data on the antifungal activity of various 4-methyl-1,2,3-thiadiazole derivatives against a range of plant pathogenic fungi.
Table 1: In Vitro Antifungal Activity of 4-Methyl-1,2,3-thiadiazole-5-carboxamide Derivatives [5]
| Compound | Target Fungus | Inhibition (%) at 50 µg/mL |
| 6a | Cercospora arachidicola | Good activity (comparable to commercial drug) |
| 6e | Various fungi | Moderate activity |
| 6f | Various fungi | Moderate activity |
| 6i | Various fungi | Moderate activity |
| 6j | Various fungi | Moderate activity |
Table 2: Fungicidal Activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][5][6][7]thiadiazoles [8]
| Compound | Target Fungus | EC50 (µmol/L) |
| 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[1][5][7]triazolo[3,4-b][5][6][7]thiadizole | Pellicularia sasakii | 7.28 |
| 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[1][5][7]triazolo[3,4-b][5][6][7]thiadizole | Alternaria solani | 42.49 |
Table 3: In Vivo Antifungal Activity of N-acyl-N-arylalaninates containing 1,2,3-thiadiazole [3][9]
| Compound | Target Fungus | Efficacy (%) at 200 µg/mL |
| 1d | Alternaria brassicicola | 92% |
Table 4: Antifungal Efficacy of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates [2][7]
| Compound | Target Fungus | EC50 (µg/mL) |
| Triethyltin-based 1,2,3-thiadiazole carboxylate analogue | P. piricola | 0.12 |
| Triethyltin-based 1,2,3-thiadiazole carboxylate analogue | Gibberella zeae | 0.16 |
Experimental Protocols
Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives
A common route for the synthesis of these derivatives involves the Hurd-Mori method to create the core 4-methyl-1,2,3-thiadiazole ring, followed by functionalization.[5][10]
Protocol 1: Synthesis of 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide [5]
-
Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: This key intermediate is synthesized according to the Hurd-Mori method.[5]
-
Hydrolysis to Carboxylic Acid: A mixture of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (10 mmol) and NaOH (10 mmol) in 10 mL of methanol is stirred vigorously for 12 hours at room temperature. The resulting mixture is then acidified with HCl, filtered, and dried to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[5]
-
Amide Coupling: The carboxylic acid is then coupled with various 5-substituted-1,3,4-thiadiazol-2-amines to produce the final carboxamide derivatives. The structures are confirmed using 1H NMR, FTIR, MS, and elemental analysis.[5]
Protocol 2: Synthesis via Ugi Multicomponent Reaction [1][4]
A one-pot, four-component Ugi reaction can be employed for the rapid synthesis of a diverse range of 4-methyl-1,2,3-thiadiazole derivatives.[1]
-
Reaction Setup: In a suitable solvent such as methanol, equimolar amounts of a 4-methyl-1,2,3-thiadiazole-containing amine, an aldehyde, an isocyanide, and a carboxylic acid are combined.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a specified period (e.g., 24-48 hours).
-
Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired product. The structures of the synthesized compounds are confirmed by proton nuclear magnetic resonance and high-resolution mass spectrometry.[1][4]
In Vitro Antifungal Activity Assay
The mycelium growth rate method is a standard procedure to evaluate the in vitro antifungal activity of the synthesized compounds.
Protocol 3: Mycelium Growth Rate Method [5]
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at a desired final concentration (e.g., 50 µg/mL). The final concentration of the solvent should not inhibit fungal growth (typically ≤ 1% v/v).
-
Inoculation: A mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed in the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period that allows for significant growth in the control plates (plates with solvent but no compound).
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of inhibition is calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the diameter of the mycelia in the control plate (mm) and T is the diameter of the mycelia in the treated plate (mm).[5]
-
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of concentrations of the test compounds are used, and the resulting inhibition percentages are plotted against the logarithm of the concentration.
In Vivo Antifungal Activity Assay
In vivo assays are crucial to evaluate the protective, curative, and eradicant activities of the compounds on host plants.
Protocol 4: In Vivo Antifungal Assay on Detached Leaves or Whole Plants [3][9][11]
-
Plant Cultivation: Healthy plants (e.g., tobacco, cucumber, wheat) are grown in a greenhouse to a specific developmental stage.
-
Compound Application: The synthesized compounds are dissolved in a suitable solvent and diluted with water containing a surfactant (e.g., Tween 80) to the desired concentration. The solution is then sprayed evenly onto the leaves of the plants.
-
Inoculation: After the sprayed solution has dried, the plants are inoculated with a suspension of fungal spores (e.g., Alternaria brassicicola, Pseudoperonospora cubensis) or mycelial plugs.
-
Incubation: The inoculated plants are maintained in a high-humidity environment at an appropriate temperature to facilitate infection and disease development.
-
Disease Assessment: After a specific incubation period (e.g., 3-7 days), the disease severity is assessed by measuring the lesion diameter or the percentage of the leaf area infected. The protective efficacy is calculated relative to the control plants (treated with solvent and inoculated).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel 4-methyl-1,2,3-thiadiazole fungicides.
Caption: Experimental workflow for fungicide development.
Putative Mechanism of Action
While the precise signaling pathways for many 4-methyl-1,2,3-thiadiazole derivatives are still under investigation, many thiadiazole-based fungicides are known to interfere with key fungal cellular processes. One common mechanism for azole and triazole fungicides, which share structural similarities, is the inhibition of ergosterol biosynthesis. Another potential mechanism is the disruption of the fungal cell wall.
Caption: Potential fungicidal mechanisms of action.
Conclusion
4-Methyl-1,2,3-thiadiazole derivatives represent a versatile and potent class of compounds for the development of new fungicides. The synthetic accessibility and the diverse range of biological activities make them attractive candidates for further investigation. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel derivatives with improved efficacy and a favorable toxicological profile for agricultural applications. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the lead compounds for commercial development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]
- 6. Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methyl-1,2,3-Thiadiazole Derivatives in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral applications of 4-methyl-1,2,3-thiadiazole derivatives, focusing on their activity against Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV). This document includes a summary of their antiviral activity, detailed experimental protocols for their synthesis and evaluation, and insights into their mechanism of action.
Antiviral Activity of 4-Methyl-1,2,3-Thiadiazole Derivatives
Derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated significant potential as antiviral agents. Their efficacy has been most notably reported against plant and human viruses. The primary mechanism of action against certain plant viruses, such as TMV, involves the induction of Systemic Acquired Resistance (SAR), a plant defense signaling pathway.[1] For human viruses like HIV, the inhibitory action is often directed at key viral enzymes such as reverse transcriptase.
Data Presentation: Antiviral Activity
The following table summarizes the quantitative antiviral activity of various thiadiazole derivatives. While the focus is on 4-methyl-1,2,3-thiadiazole derivatives, data on structurally related and isomeric compounds are also included to provide a broader context for structure-activity relationship (SAR) studies.
| Compound ID/Description | Target Virus | Assay/Cell Line | Activity (EC₅₀/IC₅₀) | Reference(s) |
| 2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazole | Tobacco Mosaic Virus (TMV) | In vivo | 55% inhibition | [2] |
| 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives | Tobacco Mosaic Virus (TMV) | In vivo (curative) | Good activity at 500 µg/mL | [3] |
| 1,2,3-thiadiazoles with a tetrazole moiety | Tobacco Mosaic Virus (TMV) | In vivo | Better than ribavirin at 100 µg/mL | [2] |
| 4-methyl-1,2,3-thiadiazole derivatives containing 3-(trifluoromethyl)phenyl and 4-hydroxyphenyl | Tobacco Mosaic Virus (TMV) | In vitro | Good direct antivirus activities | [4] |
| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | HIV-1 | MT-4 cells | EC₅₀ = 0.0364 ± 0.0038 µM | [5] |
| 1,2,3-thiadiazole thioacetanilide derivative | HIV-1 | MT-4 cells | EC₅₀ = 0.059 ± 0.02 µM | |
| 4-(3,4-dichlorophenyl)-1,2,3-thiadiazole derivative | HIV-1 | Not Specified | IC₅₀ = 3.59 µg/mL | [5] |
Experimental Protocols
Synthesis of 4-Methyl-1,2,3-Thiadiazole Derivatives
A common and efficient method for the synthesis of a diverse range of 4-methyl-1,2,3-thiadiazole derivatives is the Ugi four-component reaction (Ugi-4CR).[4] This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials.
Protocol: Synthesis of 4-Methyl-1,2,3-Thiadiazole Derivatives via Ugi Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve the starting amine (1.0 eq) and aldehyde or ketone (1.0 eq) in a suitable solvent such as methanol.
-
Reaction Initiation: To the stirred solution, add the 4-methyl-1,2,3-thiadiazole carboxylic acid (1.0 eq) and the isocyanide (1.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 4-methyl-1,2,3-thiadiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Another important class of derivatives are the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazides.
Protocol: Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide Derivatives [6]
-
Hydrazide Preparation: In a round-bottom flask, dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (0.01 mol) in 15 mL of 96% ethanol.
-
Condensation Reaction: To the dissolved hydrazide, add the appropriate substituted aldehyde (0.01 mol).
-
Reflux: Heat the solution under reflux for 3 hours.
-
Crystallization: Allow the reaction mixture to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.
-
Isolation and Purification: Filter the formed precipitate and recrystallize it from ethanol to obtain the pure hydrazide derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods.
Antiviral Assays
Protocol: Tobacco Mosaic Virus (TMV) Local Lesion Assay
This assay is used to quantify the infectivity of a virus and the inhibitory effect of test compounds by observing the formation of local lesions on an indicator plant.
-
Plant Preparation: Grow Nicotiana tabacum cv. Xanthi-nc or another suitable local lesion host plant under controlled greenhouse conditions until they have 4-6 true leaves.
-
Inoculum Preparation: Prepare a solution of purified TMV in an inoculation buffer (e.g., phosphate buffer).
-
Compound Application (Protective Assay): Evenly spray the leaves of the test plants with a solution of the 4-methyl-1,2,3-thiadiazole derivative at various concentrations. Control plants are sprayed with a solution lacking the test compound. Allow the leaves to dry.
-
Inoculation: After 24 hours, lightly dust the leaves with carborundum (an abrasive). Mechanically inoculate the leaves by gently rubbing them with a cotton swab dipped in the TMV inoculum.
-
Incubation: Rinse the leaves with water and keep the plants in a greenhouse under controlled conditions for 3-5 days for lesion development.
-
Data Collection and Analysis: Count the number of local lesions on the inoculated leaves. Calculate the percentage of inhibition for each compound concentration compared to the control. The EC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.
Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
-
Reaction Setup: In a 96-well microtiter plate, prepare a reaction mixture containing the reaction buffer, the template-primer (e.g., poly(A)·oligo(dT)), and digoxigenin- and biotin-labeled dUTP/dTTP.
-
Compound Addition: Add various concentrations of the 4-methyl-1,2,3-thiadiazole derivative to the wells. Include a positive control (a known RT inhibitor) and a negative control (no inhibitor).
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 reverse transcriptase to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the labeled DNA.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microtiter plate to capture the biotin-labeled DNA.
-
Wash the plate to remove unbound components.
-
Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase or alkaline phosphatase).
-
Wash the plate again and add the appropriate enzyme substrate.
-
-
Data Analysis: Measure the absorbance or color development using a microplate reader. The percentage of inhibition is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Mechanism of Action and Signaling Pathways
Induction of Systemic Acquired Resistance (SAR) in Plants
A key antiviral mechanism of 4-methyl-1,2,3-thiadiazole derivatives against plant viruses like TMV is the induction of Systemic Acquired Resistance (SAR). Specifically, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a metabolite of the fungicide tiadinil, has been shown to induce SAR in tobacco.[1] Interestingly, this induction occurs without the accumulation of salicylic acid (SA), a classical signaling molecule in the SAR pathway. This suggests that these compounds act downstream of or parallel to SA in the plant's defense signaling cascade.[1] This SA-independent pathway leads to the expression of pathogenesis-related (PR) genes, which enhances the plant's overall resistance to a broad range of pathogens.[1]
Caption: SA-independent induction of SAR by 4-methyl-1,2,3-thiadiazole derivatives.
Experimental and Synthesis Workflows
The general workflow for the synthesis and antiviral evaluation of 4-methyl-1,2,3-thiadiazole derivatives can be visualized as a multi-step process.
Caption: General workflow for synthesis and antiviral testing.
References
- 1. Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation [jstage.jst.go.jp]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives [ccspublishing.org.cn]
- 4. Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is a heterocyclic activated carboxylic acid derivative. The 1,2,3-thiadiazole ring is a scaffold of interest in medicinal chemistry, known to be present in compounds with a range of biological activities. The use of the corresponding acid chloride in peptide coupling offers a direct method for incorporating this heterocyclic moiety into a peptide backbone. This can be advantageous for creating novel peptidomimetics or for introducing a unique structural and potentially bioactive element.
Acid chlorides are highly reactive acylating agents and can be effective in forming amide bonds, particularly in cases of sterically hindered amino acids where standard coupling reagents may be less efficient. However, their high reactivity also necessitates careful control of reaction conditions to minimize side reactions, such as racemization of the activated amino acid. These application notes provide a framework for the use of this compound in solution-phase peptide synthesis.
Data Presentation
Table 1: Reactant Stoichiometry and Generic Solvents for Peptide Coupling
| Component | Stoichiometry (Equivalents) | Recommended Solvents |
| N-protected Amino Acid Ester | 1.0 | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) |
| This compound | 1.0 - 1.2 | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Base (e.g., DIPEA, NMM, Pyridine) | 2.0 - 2.2 | - |
Note: Optimal stoichiometry and solvent may vary depending on the specific amino acid residues being coupled.
Table 2: Representative Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome/Consideration |
| Temperature | 0 °C to Room Temperature | Lower temperatures (0 °C) are recommended to minimize racemization. |
| Reaction Time | 1 - 6 hours | Monitor by TLC or LC-MS for reaction completion. |
| Yield | Moderate to High | Yields are dependent on the steric hindrance of the amino acid and reaction optimization. |
| Purity | Good | Purification by column chromatography is typically required. |
Experimental Protocols
Protocol 1: Synthesis of N-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-Amino Acid Ester
This protocol describes the coupling of this compound with an N-terminally protected amino acid ester in solution.
Materials:
-
This compound
-
N-protected amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Ala-OMe·HCl)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., DIPEA, 2.2 eq.) dropwise to the solution and stir for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the solution of the acid chloride dropwise to the cooled amino acid ester solution over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-amino acid ester.
Protocol 2: Saponification of the Ester to Yield the N-Acylated Amino Acid
This protocol describes the hydrolysis of the methyl or ethyl ester to the corresponding carboxylic acid, which can then be used in a subsequent peptide coupling step.
Materials:
-
N-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-amino acid ester
-
Tetrahydrofuran (THF) or Methanol
-
1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the N-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-amino acid ester (1.0 eq.) in THF or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M LiOH solution (1.5 - 2.0 eq.) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-amino acid.
Visualizations
Caption: Workflow for the coupling of this compound with an amino acid ester.
Caption: General workflow for the saponification of the N-acylated amino acid ester.
Signaling Pathways
The incorporation of the 4-methyl-1,2,3-thiadiazole moiety into peptides may influence their interaction with various biological targets. While specific signaling pathway modulation would be peptide-sequence dependent, this heterocyclic system could potentially act as a bioisostere for other aromatic or heteroaromatic amino acid side chains, or it could introduce novel interactions with target proteins. Researchers may consider exploring the effects of these modified peptides on pathways where the parent peptide is known to be active, such as GPCR signaling, enzyme inhibition, or protein-protein interactions.
Caption: Conceptual relationship for a modified peptide's interaction with a biological target and subsequent signaling.
Application Notes and Protocols for N-Acylation with 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-acylation of amines using 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. The 1,2,3-thiadiazole motif is of significant interest in medicinal chemistry and agrochemistry due to its diverse biological activities. The following protocol outlines a standard Schotten-Baumann acylation, a widely used and effective method for the synthesis of amides from acyl chlorides.
Introduction
This compound is a reactive acylating agent used to introduce the 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety into various molecules. This structural unit is found in compounds with potential applications as antimicrobial, antifungal, and antitumor agents. The N-acylation reaction proceeds via the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Protocol
This protocol describes a general procedure for the N-acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the base (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acylated product.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
The following table summarizes typical quantitative data for the N-acylation of aniline with this compound.
| Parameter | Value |
| Reactants | |
| Aniline | 1.0 mmol (93.1 mg) |
| This compound | 1.1 mmol (178.9 mg) |
| Triethylamine | 1.2 mmol (121.4 mg, 167 µL) |
| Solvent | |
| Anhydrous Dichloromethane (DCM) | 10 mL |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 3 hours |
| Workup & Purification | |
| Saturated NaHCO₃ wash | 2 x 15 mL |
| Brine wash | 1 x 15 mL |
| Chromatography Eluent | 20-40% Ethyl Acetate in Hexane |
| Results | |
| Product | N-phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide |
| Expected Yield | 80-95% |
| Appearance | White to off-white solid |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for N-acylation with this compound.
Signaling Pathway (General Acylation Mechanism)
Caption: General mechanism for the base-mediated N-acylation of an amine.
Application Notes and Protocols for Monitoring Reactions of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is a reactive intermediate pivotal in the synthesis of a variety of biologically active compounds. As a member of the acyl chloride family, its high reactivity necessitates precise and reliable analytical methods to monitor its reactions, ensuring optimal yield, purity, and safety. These application notes provide detailed protocols for monitoring the reactions of this compound using High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and in-situ Fourier Transform Infrared (FTIR) spectroscopy.
Due to the inherent instability and high reactivity of acyl chlorides, direct analysis is often challenging.[1] Derivatization techniques are therefore commonly employed to convert them into stable derivatives suitable for chromatographic analysis.[1] For real-time, non-invasive monitoring, in-situ FTIR provides a powerful alternative.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This method is suitable for quantifying the consumption of this compound and the formation of its amide or ester derivatives in a reaction mixture. A derivatization step is employed to convert the unreacted acyl chloride into a stable, UV-active compound. 2-Nitrophenylhydrazine is an effective derivatization reagent for this purpose.[2]
Experimental Protocol
1.1. Reaction Sampling and Quenching:
-
Under an inert atmosphere (e.g., nitrogen or argon), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture at specific time points.
-
Immediately quench the aliquot in a vial containing a known volume (e.g., 900 µL) of a solution of 2-nitrophenylhydrazine (100 µg/mL) in anhydrous acetonitrile. This will derivatize the unreacted this compound.[2]
-
Vortex the mixture for 30 seconds to ensure complete reaction.
1.2. Sample Preparation:
-
Filter the quenched and derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
1.3. HPLC-UV Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 90% to 30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 395 nm (for the derivatized acyl chloride) and a secondary wavelength appropriate for the product (e.g., 254 nm) |
1.4. Data Presentation:
The progress of the reaction can be monitored by observing the decrease in the peak area of the derivatized this compound and the increase in the peak area of the product.
| Time (min) | Peak Area (Derivatized Acyl Chloride @ 395 nm) | Peak Area (Product @ 254 nm) |
| 0 | 5,000,000 | 0 |
| 15 | 3,750,000 | 1,200,000 |
| 30 | 2,500,000 | 2,450,000 |
| 60 | 1,000,000 | 3,900,000 |
| 120 | 150,000 | 4,750,000 |
Visualization of HPLC Workflow
References
large-scale synthesis of thiamethoxam from 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
Application Notes and Protocols for the Large-Scale Synthesis of Thiamethoxam
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of Thiamethoxam from 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is not the industrially established and documented method. The standard large-scale synthesis of Thiamethoxam involves the condensation of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-chloromethyl thiazole. This document first outlines the established industrial synthesis of Thiamethoxam. Subsequently, a hypothetical synthetic route from this compound is presented for research and exploratory purposes.
Part 1: Established Industrial Synthesis of Thiamethoxam
The commercial synthesis of Thiamethoxam is a well-established process that involves the coupling of two key intermediates: 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole. This method is known for its efficiency and high yields on a large scale.
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine
The synthesis of this intermediate is a multi-step process, with the final step being a Mannich-type reaction.
-
Preparation of N-methyl nitroguanidine: S-Methyl-N-nitro-isothiourea is treated with methylamine.
-
Mannich Reaction: The resulting N-methyl nitroguanidine is reacted with formaldehyde in the presence of formic acid to yield 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.
Protocol 2: Synthesis of 2-chloro-5-chloromethyl thiazole
This intermediate is synthesized from acyclic precursors.
-
Reaction of 2,3-dichloropropene with sodium thiocyanate: 2,3-dichloropropene is reacted with sodium thiocyanate in a suitable solvent like toluene, often in the presence of a phase transfer catalyst such as triethyl benzyl ammonium chloride (TEBA).
-
Isomerization: The resulting 2-chloro-allyl thioisocyanide is obtained.
-
Cyclization and Chlorination: The intermediate undergoes cyclization and chlorination to yield 2-chloro-5-(chloromethyl)thiazole.
Protocol 3: Large-Scale Synthesis of Thiamethoxam
This protocol details the final condensation reaction to produce Thiamethoxam.
-
Reaction Setup: In a suitable reactor (e.g., 1000 L enamel reactor), charge 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole into a polar aprotic solvent such as dimethylformamide (DMF).
-
Heating: Heat the mixture to approximately 65°C.
-
Addition of Base and Catalyst: Add a base, typically potassium carbonate, and a phase transfer catalyst like triethyl benzyl ammonium chloride (TEBA) to the reaction mixture over a period of 20-40 minutes.
-
Reaction: Maintain the reaction temperature and stir for 4-5 hours.
-
Work-up: Cool the mixture to room temperature and add water. Adjust the pH to 6-7 with hydrochloric acid.
-
Isolation: The crude product can be isolated by filtration or extraction with a suitable solvent like dichloromethane (DCM).
-
Purification: The crude Thiamethoxam is purified by recrystallization from a solvent such as methanol to yield a high-purity crystalline product.
Data Presentation
Table 1: Quantitative Data for Large-Scale Thiamethoxam Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine | 47.5 kg | [1] |
| 2-chloro-5-(chloromethyl) thiazole | 50 kg | [1] |
| Dimethylformamide (Solvent) | 350 kg | [1] |
| Potassium Carbonate (Base) | 82 kg | [1] |
| Triethyl benzyl ammonium chloride (Catalyst) | 1 kg | [1] |
| Reaction Conditions | ||
| Temperature | 65°C | [1] |
| Reaction Time | 4-5 hours | [1] |
| Yield and Purity | ||
| Crude Yield | Not specified, but final yields are high | [2] |
| Purified Yield | 71% - 82% | [2][3] |
| Purity (after recrystallization) | >98% | [1] |
Visualization
Caption: Established industrial synthesis pathway for Thiamethoxam.
Part 2: Hypothetical Synthesis of a Thiamethoxam Analogue from this compound
This section outlines a theoretical, multi-step synthetic pathway to a novel heterocyclic compound structurally related to Thiamethoxam, starting from this compound. This route is not documented in the literature and is proposed for research and development purposes.
Proposed Synthetic Pathway
The proposed pathway involves the conversion of the 1,2,3-thiadiazole ring into a different heterocyclic system that can then be coupled with a side chain similar to that in Thiamethoxam.
Step 1: Amidation
The starting acid chloride is reacted with an appropriate amine to form an amide. This is a standard reaction for acyl chlorides.
Step 2: Ring Rearrangement/Transformation
This is the most speculative step. It would involve a chemical transformation to rearrange the 1,2,3-thiadiazole ring into a more suitable scaffold. Such rearrangements are complex and would require significant experimental investigation.
Step 3: Functional Group Interconversion
Further chemical modifications to introduce the necessary functional groups for the final coupling reaction.
Step 4: Coupling Reaction
The modified heterocyclic core is then coupled with a side chain, analogous to the final step in the industrial Thiamethoxam synthesis.
Hypothetical Experimental Protocol
Protocol 4: Synthesis of N-(2-hydroxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
-
Reaction Setup: Dissolve this compound in a suitable anhydrous solvent like dichloromethane (DCM) in a reaction vessel under an inert atmosphere.
-
Addition of Amine: Slowly add a solution of ethanolamine in DCM to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Further steps would require extensive research and development.
Visualization of Hypothetical Pathway
Caption: Hypothetical synthesis of a Thiamethoxam analogue.
References
Troubleshooting & Optimization
troubleshooting low yield in 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride synthesis
Technical Support Center: 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guide: Low Yield
Low yield is a common issue in multi-step organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound, which is typically a two-stage process: 1) Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and 2) its subsequent conversion to the carbonyl chloride.
Q1: My overall yield is low. How do I identify which stage of the reaction is problematic?
A1: To pinpoint the issue, it is crucial to analyze the yield and purity of the intermediate product, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, before proceeding to the final chlorination step. A low yield or impure intermediate will inevitably lead to a poor outcome in the final step.
Troubleshooting Workflow for Low Yield
purification of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride from crude reaction mixture
Technical Support Center: 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The most common and direct method is the reaction of the corresponding carboxylic acid, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is typically used for this conversion due to its effectiveness and the convenient removal of byproducts (HCl and SO₂), which are gaseous.[1][2] Often, a small amount of a catalyst like N,N-dimethylformamide (DMF) is added to facilitate the reaction.
Q2: What are the primary impurities I should expect in my crude reaction mixture?
A2: The crude product is likely to contain several impurities:
-
Unreacted 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Incomplete reaction will leave starting material in the mixture.
-
Excess thionyl chloride: It is common to use an excess of thionyl chloride to drive the reaction to completion.
-
Hydrolyzed product: this compound is highly sensitive to moisture and can hydrolyze back to the carboxylic acid.
-
Thionyl chloride decomposition products: Aged or improperly stored thionyl chloride can contain sulfur chlorides (e.g., S₂Cl₂), which can lead to a yellow or orange coloration of the product.
Q3: Can I monitor the progress of the reaction using Thin Layer Chromatography (TLC)?
A3: Direct monitoring of the acyl chloride on a standard silica gel TLC plate can be unreliable due to its high reactivity. The compound can streak or even hydrolyze back to the carboxylic acid on the plate, giving a misleading impression of the reaction's progress. A more effective method is to take a small aliquot from the reaction mixture, quench it with a nucleophile like methanol or benzylamine to form the stable corresponding ester or amide, and then analyze this derivative by TLC or LC-MS.
Q4: Is it necessary to purify the this compound, or can I use it crude in the next step?
A4: In many cases, the crude product can be used directly in the subsequent reaction after the removal of excess thionyl chloride under reduced pressure.[3] This approach is often preferred to avoid product loss during purification. However, if the presence of the starting carboxylic acid or other impurities is detrimental to the next step, purification is necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the acyl chloride | 1. Inadequate reaction temperature or time.2. Poor quality of thionyl chloride.3. Presence of moisture in the starting material or solvent. | 1. Ensure the reaction is heated (reflux is common) for a sufficient duration.2. Use freshly distilled or a new bottle of thionyl chloride.3. Thoroughly dry the starting carboxylic acid and use an anhydrous solvent. |
| Crude product is a dark yellow or brown color | 1. Decomposition of thionyl chloride, leading to sulfur impurities.2. Overheating during the reaction or removal of excess SOCl₂. | 1. Purify the thionyl chloride by distillation before use.2. Avoid excessive heating. Remove excess SOCl₂ under reduced pressure at a moderate temperature. |
| Difficulty in removing all excess thionyl chloride | Thionyl chloride has a relatively low boiling point (76 °C), but residual amounts can be persistent. | After initial removal by rotary evaporation, add an anhydrous, inert solvent like toluene and re-evaporate. Repeating this process (azeotropic removal) can help chase out the remaining thionyl chloride. |
| Product decomposes during purification by distillation | The acyl chloride may be thermally unstable at the required distillation temperature. | Perform the distillation under high vacuum to lower the boiling point. If decomposition still occurs, consider alternative purification methods like crystallization or using the crude product. |
| Low yield after aqueous work-up | The acyl chloride is highly reactive with water and will be hydrolyzed back to the carboxylic acid. | An aqueous work-up is generally not recommended for reactive acyl chlorides. If a wash is necessary to remove certain impurities, it must be done with extreme care, quickly, and at low temperatures with a non-aqueous wash or a very brief wash with brine followed by immediate drying. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the synthesis of acyl chlorides using thionyl chloride.
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (optional, for azeotropic removal)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (2-5 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (typically around 80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. A liquid nitrogen trap is recommended to protect the vacuum pump.
-
(Optional) Add anhydrous toluene to the crude product and evaporate under reduced pressure to remove residual thionyl chloride. Repeat this step if necessary.
-
The resulting crude this compound can be used directly or purified further.
Purification of this compound
Method 1: Vacuum Distillation (for liquid products)
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Heat the crude acyl chloride gently under high vacuum.
-
Collect the fraction that distills at a constant temperature. The expected product is a colorless to pale yellow liquid.
Method 2: Recrystallization (for solid products)
Note: The solid or liquid nature of this compound at room temperature is not consistently documented. If the crude product is a solid or can be solidified, recrystallization is an option.
-
Dissolve the crude solid in a minimum amount of a suitable hot, anhydrous, non-polar solvent (e.g., hexanes, toluene).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or freezer to induce crystallization.
-
Filter the crystals quickly under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen).
-
Wash the crystals with a small amount of the cold, anhydrous solvent.
-
Dry the purified crystals under high vacuum.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 59944-65-9 | [4][5] |
| Molecular Formula | C₄H₃ClN₂OS | [4][6] |
| Molecular Weight | 162.60 g/mol | [4][6] |
| Purity (Commercial) | >90% | [5] |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
Table 2: Properties of Precursor and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 144.15 | 169-173 | Starting material.[1][7] |
| Thionyl chloride (SOCl₂) | 118.97 | -104.5 | Reagent, excess is an impurity. Boils at 76 °C. |
Visualizations
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting Logic
Caption: Troubleshooting guide for common purification issues.
References
- 1. scbt.com [scbt.com]
- 2. 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide | C4H6N4OS | CID 89488459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 97 18212-21-0 [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from its corresponding carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inadequate Drying of Reagents/Glassware: this compound is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid. | 1. Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use anhydrous solvents and fresh, high-purity thionyl chloride. |
| 2. Low Quality Starting Material: Impurities in the 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid can interfere with the reaction. | 2. Verify the purity of the starting carboxylic acid by NMR or melting point. Recrystallize if necessary. | |
| 3. Insufficient Reaction Time or Temperature: The conversion to the acyl chloride may be incomplete. | 3. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester by TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or temperature (e.g., reflux). | |
| Presence of Multiple Spots on TLC/Impure Product | 1. Hydrolysis of the Product: Exposure to atmospheric moisture during workup or analysis can lead to the reappearance of the starting carboxylic acid. | 1. Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for extraction and chromatography. For TLC analysis, spot the sample quickly and develop the plate immediately. |
| 2. Formation of Side Products: Side reactions can occur under the reaction conditions. | 2. See the "Potential Side Reactions" FAQ for a detailed list. Purification by distillation under reduced pressure or chromatography on silica gel using a non-polar eluent system may be necessary. | |
| 3. Residual Thionyl Chloride: Excess thionyl chloride can contaminate the product. | 3. Remove excess thionyl chloride by distillation (use a trap to protect the vacuum pump). Co-evaporation with an anhydrous solvent like toluene can also be effective. | |
| Product is a Dark Oil or Solid | 1. Decomposition: The 1,2,3-thiadiazole ring may be unstable at elevated temperatures, leading to decomposition and discoloration. | 1. Avoid excessive heating. If distillation is required, perform it under high vacuum at the lowest possible temperature. |
| 2. Impurities in Thionyl Chloride: Old or impure thionyl chloride can contain colored impurities. | 2. Use freshly distilled or a new bottle of thionyl chloride for the best results. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of this compound?
A1: Several side reactions can occur, leading to impurities and reduced yields. The most common include:
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Hydrolysis: The primary side reaction is the hydrolysis of the product back to the starting carboxylic acid upon contact with water or atmospheric moisture.
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Chlorination of the Methyl Group: Thionyl chloride can react with the methyl group on the thiadiazole ring, especially at elevated temperatures, to form chlorinated byproducts.
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Ring Opening: The 1,2,3-thiadiazole ring can be unstable under certain conditions and may undergo ring-opening reactions, particularly in the presence of strong bases, though acidic conditions with heating can also pose a risk.
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Formation of Anhydride: Incomplete reaction with the chlorinating agent can lead to the formation of the corresponding acid anhydride.
Q2: What is a recommended experimental protocol for the synthesis of this compound?
A2: A general procedure for the synthesis of this compound from 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid using thionyl chloride is as follows. Note that optimization may be required based on your specific setup and scale.
Experimental Protocol: Synthesis of this compound
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Materials:
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4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
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Thionyl chloride (SOCl₂)
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Anhydrous toluene or dichloromethane (DCM)
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Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)
-
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Equipment:
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Oven-dried round-bottom flask with a magnetic stir bar
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Reflux condenser with a drying tube (e.g., filled with CaCl₂)
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Heating mantle or oil bath
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Rotary evaporator with a suitable trap for acidic gases
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Schlenk line or nitrogen/argon manifold
-
-
Procedure:
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Under an inert atmosphere, add 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) to a round-bottom flask.
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Add an excess of thionyl chloride (2.0-5.0 eq). Anhydrous toluene or DCM can be used as a solvent.
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Optionally, add a catalytic amount of DMF (1-2 drops).
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Equip the flask with a reflux condenser and a drying tube.
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Heat the reaction mixture to reflux (typically 50-80 °C) and stir for 2-4 hours. Monitor the reaction by taking a small aliquot, quenching with anhydrous methanol, and analyzing the resulting methyl ester by TLC or LC-MS against the starting carboxylic acid.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is highly recommended to use a base trap (e.g., NaOH solution) to neutralize the corrosive and toxic vapors before they reach the vacuum pump.
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The crude this compound can be used directly for the next step or purified by vacuum distillation.
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Q3: How can I purify the crude this compound?
A3: The crude product can be purified by fractional distillation under high vacuum. It is crucial to use a well-dried distillation apparatus and to maintain a low distillation temperature to prevent thermal decomposition. Alternatively, if the subsequent reaction is tolerant to minor impurities, the crude product can often be used directly after thorough removal of excess thionyl chloride.
Q4: What are the key safety precautions for this reaction?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to produce toxic gases (HCl and SO₂).[1]
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Always handle thionyl chloride in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
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Ensure all glassware is dry to prevent a violent reaction with water.
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Use a trap to neutralize acidic gases when removing excess thionyl chloride under vacuum.
Visualizations
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
optimizing reaction conditions for amide bond formation with 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in amide bond formation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for forming an amide using this compound?
A1: The most common method for synthesizing amides from an acyl chloride is the Schotten-Baumann reaction. This involves reacting the acyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically performed in an aprotic solvent at room temperature or with cooling.
Q2: Which solvents are recommended for this reaction?
A2: Aprotic solvents are generally preferred for amide synthesis from acyl chlorides. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate are commonly used. Anhydrous conditions are crucial as the acyl chloride can react with water.
Q3: What type of base should I use and in what quantity?
A3: Both organic and inorganic bases can be employed. Organic bases like triethylamine (TEA) and pyridine are common choices. Inorganic bases such as sodium carbonate, potassium carbonate, or sodium hydroxide are also effective. Typically, at least one equivalent of base is required to scavenge the HCl generated during the reaction. Using a slight excess of the base can help drive the reaction to completion.
Q4: How stable is the 4-Methyl-1,2,3-thiadiazole ring during the reaction?
A4: The 1,2,3-thiadiazole ring is generally stable under standard acylation conditions. However, it can be sensitive to strong, non-nucleophilic bases. For instance, strong bases like potassium tert-butylate can cause ring cleavage. Therefore, it is advisable to use milder bases such as triethylamine or pyridine.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-4-methyl-1,2,3-thiadiazole-5-carboxamides
This protocol is adapted from a general method for the synthesis of thiadiazole carboxamides.[1]
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Preparation of the Acyl Chloride (if starting from the carboxylic acid):
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Suspend 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 mmol) in dry dichloromethane (CH₂Cl₂) (5 mL).
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Cool the suspension to 0 °C in an ice bath.
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Add oxalyl chloride (2 mmol) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1 drop).
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Stir the reaction mixture at room temperature for 1.5 hours.
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Concentrate the solution under vacuum to afford this compound. This is typically used in the next step without further purification.
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Amide Bond Formation:
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Dissolve the freshly prepared this compound (1 mmol) in dry CH₂Cl₂ (2 mL) and cool to 0 °C.
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In a separate flask, dissolve the desired amine (1 mmol) and triethylamine (1.2 mmol) in dry CH₂Cl₂ (3 mL).
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Add the amine solution dropwise to the acyl chloride solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification:
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Once the reaction is complete, concentrate the mixture under vacuum.
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The residue can be purified by flash chromatography on silica gel using a hexane-ethyl acetate gradient.[1] Alternatively, recrystallization from a suitable solvent like ethanol or a toluene-ethyl acetate mixture may be effective.
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Data Presentation
Table 1: Reaction Conditions for the Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide Derivatives
| Amine | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Hydrazine | - | Ethanol | Reflux | 3 h | 57-98% (as hydrazide-hydrazones) | [2] |
| Various Anilines | Triethylamine | Dichloromethane | 0 °C to RT | 4-6 h | 63% (two steps from acid) | [1] |
| Morpholine | - | Ethyl Acetate | RT | Overnight | High (not specified) | [3] |
Note: The yields reported are for related thiadiazole carboxamide syntheses and may vary for specific substrates.
Troubleshooting Guide
Below are common issues encountered during the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamides and their potential solutions.
Issue 1: Low or No Product Yield
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Possible Cause 1: Inactive Acyl Chloride. The this compound may have hydrolyzed due to moisture.
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Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is often best to use the acyl chloride immediately after its preparation.
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Possible Cause 2: Amine is in Salt Form. If the amine starting material is a hydrochloride or other salt, the free amine is not available to react.
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Solution: Neutralize the amine salt with a suitable base (e.g., Na₂CO₃ or NaOH solution) and extract the free amine into an organic solvent before use.
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Possible Cause 3: Insufficient Base. The HCl generated during the reaction will protonate the starting amine, rendering it unreactive.
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Solution: Use at least one equivalent of a tertiary amine base like triethylamine or pyridine to scavenge the HCl. A slight excess of the base is often beneficial.
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Issue 2: Formation of Multiple Products/Side Reactions
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Possible Cause 1: Ring Opening of the Thiadiazole. Strong bases can lead to the decomposition of the 1,2,3-thiadiazole ring.
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Solution: Avoid strong bases like potassium tert-butylate. Use milder bases such as triethylamine or pyridine.
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Possible Cause 2: Reaction with Di- or Polyamines. If using a substrate with multiple amine groups, acylation may occur at more than one site.
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Solution: Use a protecting group strategy to block unwanted reactive sites. Alternatively, carefully control the stoichiometry of the acyl chloride.
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Issue 3: Difficulty in Product Purification
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Possible Cause 1: Co-elution of Product and Unreacted Starting Material.
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Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
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Possible Cause 2: Product is an Oil or Difficult to Crystallize.
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Solution: If column chromatography is not effective, consider alternative purification techniques such as preparative TLC or HPLC. For oily products, try triturating with a non-polar solvent like hexane or pentane to induce crystallization.
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Visual Guides
Caption: Experimental workflow for the synthesis of N-substituted-4-methyl-1,2,3-thiadiazole-5-carboxamides.
Caption: Troubleshooting guide for low product yield in amide synthesis.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 3. researchgate.net [researchgate.net]
preventing hydrolysis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, with a primary focus on preventing its hydrolysis.
Troubleshooting Hydrolysis During Workup
Issue: Low yield of the desired product and/or presence of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid in the final product.
This is a strong indication that the highly reactive this compound is hydrolyzing back to its parent carboxylic acid during the workup process. The following guide will help you identify the source of moisture and implement corrective actions.
| Symptom | Potential Cause | Recommended Solution |
| Vigorous reaction upon adding aqueous quench/wash solution | The acyl chloride is highly reactive with water. | Perform the quench at low temperatures (0 °C or below) by adding the reaction mixture to the cold aqueous solution slowly with vigorous stirring. |
| Product degradation upon concentration | Residual thionyl chloride or HCl is present, which can cause decomposition at elevated temperatures. | Before concentrating, ensure all excess thionyl chloride is removed by co-evaporation with an anhydrous solvent like toluene. A nitrogen bleed can also facilitate removal. Neutralize any residual acid with a non-aqueous base if compatible with the final product. |
| Formation of an insoluble white solid during aqueous wash | Precipitation of the hydrolyzed carboxylic acid. | Minimize contact time with aqueous solutions. Use cold, saturated brine for washes to reduce the solubility of the organic product in the aqueous layer. If a basic wash is necessary, use a weak, cold base solution like sodium bicarbonate and work quickly. |
| Inconsistent yields between batches | Variable amounts of moisture in solvents, reagents, or from atmospheric exposure. | Ensure all solvents are rigorously dried before use. Use freshly opened reagents or properly stored anhydrous materials. Conduct the entire workup under an inert atmosphere (Nitrogen or Argon). |
| Difficulty in removing the corresponding carboxylic acid impurity | Incomplete conversion to the acyl chloride or hydrolysis during workup. | Ensure the initial reaction with the chlorinating agent (e.g., thionyl chloride) goes to completion. For workup, consider an anhydrous workup where the excess reagent is removed under vacuum, and the crude product is purified by distillation or crystallization from a non-polar, anhydrous solvent. |
Frequently Asked Questions (FAQs)
Q1: How can I minimize hydrolysis of this compound during the quenching of the reaction mixture?
A1: The quenching step is critical. Instead of adding water or an aqueous solution directly to the reaction mixture, it is best to add the reaction mixture slowly to a pre-chilled, vigorously stirred aqueous solution. This ensures that the acyl chloride is immediately dispersed and reacts under controlled temperature, minimizing localized heat that can accelerate hydrolysis. Using an acidic quench (e.g., ice-cold 1M HCl) can also be beneficial as it keeps the medium acidic, which can be less favorable for the hydrolysis of some acyl chlorides compared to neutral or basic conditions.
Q2: What is the best way to remove excess thionyl chloride before workup?
A2: Excess thionyl chloride should be removed under reduced pressure. To facilitate its removal, you can add an anhydrous, high-boiling point solvent like toluene and co-evaporate. This process, known as azeotropic removal, is highly effective. Ensure your vacuum pump is protected by a suitable trap (e.g., a base trap with KOH pellets) to neutralize the acidic vapors.
Q3: Are there any alternatives to a standard aqueous workup to avoid hydrolysis?
A3: Yes, an anhydrous workup is a highly effective alternative. After removing the excess chlorinating agent under vacuum, the crude this compound can be dissolved in a dry, non-polar solvent like hexanes or dichloromethane. Insoluble byproducts can be removed by filtration under an inert atmosphere. The solvent can then be carefully removed in vacuo to yield the product. Purification can be achieved by distillation under high vacuum or by crystallization from a dry, non-protic solvent.
Q4: How does the stability of this compound compare to other acyl chlorides?
Data Presentation
The following table provides a comparative overview of the hydrolysis rates of different types of acyl chlorides to emphasize the high reactivity of this functional group.
| Acyl Chloride | Solvent System | Temperature (°C) | Half-life | Relative Rate of Hydrolysis |
| Benzoyl Fluoride | 97% HFIP/H₂O | 25 | - | 1[1] |
| Benzoyl Chloride | 97% HFIP/H₂O | 25 | - | 3364[1] |
| Benzoyl Chloride | Water | 25 | < 15 seconds | Very High[2][3] |
| Benzyl Chloride | Water | - | 15 hours | Moderate[4] |
This data illustrates that aromatic acyl chlorides like benzoyl chloride are significantly more susceptible to hydrolysis than their corresponding acyl fluorides and related alkyl chlorides.[1] It is crucial to assume that this compound exhibits similarly high reactivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is adapted from the general synthesis of heteroaromatic acyl chlorides.
Materials:
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4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
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Thionyl chloride (SOCl₂)
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Anhydrous toluene
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Anhydrous dichloromethane (DCM)
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Dry glassware
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equivalent).
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Under a positive pressure of nitrogen, add an excess of thionyl chloride (2-5 equivalents).
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Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (use a bubbler with mineral oil).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. A base trap is essential to protect the vacuum pump.
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Add anhydrous toluene to the flask and evaporate under reduced pressure to azeotropically remove the remaining traces of thionyl chloride. Repeat this step twice.
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The resulting crude this compound can be used directly in the next step or purified.
Protocol 2: Anhydrous Workup and Purification
This protocol is designed to isolate the acyl chloride while minimizing hydrolysis.
Procedure:
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After removing the excess thionyl chloride as described in Protocol 1, dissolve the crude product in a minimal amount of anhydrous dichloromethane under an inert atmosphere.
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If any solid impurities are present, filter the solution through a pad of Celite® or a dry sintered glass funnel under a positive pressure of nitrogen.
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Carefully remove the solvent from the filtrate under reduced pressure at a low temperature to yield the purified this compound.
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For higher purity, the product can be distilled under high vacuum. Ensure the distillation apparatus is thoroughly dried and under an inert atmosphere.
Visualizations
References
common impurities in 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in this compound after synthesis?
A1: The most common impurities typically arise from the synthetic process, which usually involves the reaction of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂).[1] Potential impurities include:
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Unreacted Starting Material: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.
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Hydrolysis Product: The primary impurity of concern is the hydrolysis product, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, which can form if the carbonyl chloride comes into contact with moisture.
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Residual Chlorinating Agent and Byproducts: Trace amounts of the chlorinating agent (e.g., thionyl chloride) and its byproducts may be present.
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Solvent Residues: Residual solvents used during the synthesis and workup.
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Sulfur-containing byproducts: Depending on the synthetic route, other sulfur-containing impurities might be present.[2]
Q2: My purified this compound shows a broad melting point. What could be the cause?
A2: A broad melting point is a strong indicator of impurities. The presence of the starting carboxylic acid or its hydrolysis product will lower and broaden the melting point range. It is crucial to handle the carbonyl chloride under strictly anhydrous conditions to prevent hydrolysis.
Q3: I observe an unexpected peak in my NMR spectrum. How can I identify the impurity?
A3: An unexpected peak in the NMR spectrum often corresponds to one of the common impurities. For example, the presence of the carboxylic acid starting material would show a characteristic broad singlet for the acidic proton. To confirm the identity of the impurity, you can:
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Compare the spectrum with the known spectra of the starting material and the expected product.
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Perform a small-scale reaction of your product with an amine to form the corresponding amide. If the reaction goes to completion and the impurity peak remains, it is likely not unreacted starting material.
Q4: How can I remove the unreacted 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid from my product?
A4: Unreacted carboxylic acid can typically be removed through several methods:
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Recrystallization: This is often the most effective method. Suitable solvent systems need to be determined empirically, but non-polar solvents in which the carbonyl chloride is soluble and the carboxylic acid is less soluble are a good starting point.
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Column Chromatography: Flash column chromatography on silica gel can effectively separate the more polar carboxylic acid from the less polar carbonyl chloride. A common eluent system for similar compounds is a mixture of toluene and ethyl acetate.
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Aqueous Wash: A carefully controlled wash with a cold, dilute, and weak inorganic base (e.g., sodium bicarbonate solution) can help remove the acidic impurity. However, this method carries a high risk of hydrolyzing the desired product and should be performed quickly at low temperatures.
Q5: What are the best practices for handling and storing this compound to prevent degradation?
A5: Due to its sensitivity to moisture, it is critical to handle and store this compound under anhydrous conditions.
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Handling: Always handle the compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and solvents.
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Storage: Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place away from moisture.
Quantitative Data Summary
| Parameter | Typical Specification |
| Purity (by HPLC) | >95% |
| Purity (by qNMR) | >98% w/w[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is a general protocol and may require optimization for your specific case.
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Solvent Selection: Empirically determine a suitable solvent or solvent mixture. Ideal solvents will dissolve the crude product at an elevated temperature but show poor solubility at lower temperatures, while impurities remain soluble at all temperatures. For related compounds, ethanol has been used for recrystallization.[3]
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Dissolution: In a dry flask under an inert atmosphere, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
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Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
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Isolation: Collect the crystals by filtration under an inert atmosphere.
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Washing: Wash the crystals with a small amount of cold, fresh solvent.
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Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
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Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or a toluene/ethyl acetate mixture).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Elute the column with an appropriate solvent system. A gradient of increasing polarity (e.g., from pure toluene to a mixture of toluene and ethyl acetate) is often effective.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 3. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
Thiamethoxam Synthesis Technical Support Center
Welcome to the technical support center for thiamethoxam synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of thiamethoxam, ultimately improving the final product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing thiamethoxam?
A1: The most common and industrially significant method for synthesizing thiamethoxam is through the condensation reaction of 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine.[1][2] This reaction is typically carried out in the presence of a base and a phase transfer catalyst in an organic solvent.
Q2: What are the critical factors influencing the yield of thiamethoxam synthesis?
A2: Several factors critically impact the yield of the thiamethoxam synthesis. These include the choice of solvent, the type and amount of base and phase transfer catalyst, the reaction temperature, and the molar ratio of the reactants.[1][2] The stability of the intermediate, 2-chloro-5-chloromethylthiazole, is also a crucial factor as it can be prone to decomposition.[2]
Q3: Why is a phase transfer catalyst used in the synthesis?
A3: A phase transfer catalyst (PTC) is employed to facilitate the reaction between reactants that are in different phases (typically a solid and a liquid phase). In thiamethoxam synthesis, the base (like potassium carbonate) is often a solid, while the reactants are dissolved in an organic solvent. The PTC, such as tetramethylammonium hydroxide or triethyl benzyl ammonium chloride (TEBA), helps to transfer the anionic nucleophile from the solid phase to the organic phase, thereby increasing the reaction rate and improving the yield.[2][3]
Troubleshooting Guide
Problem 1: Low Yield of Thiamethoxam
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent | The choice of solvent significantly impacts the reaction yield. Dimethylformamide (DMF) has been shown to produce higher yields compared to other solvents like dimethyl carbonate, carbon tetrachloride, ethyl acetate, and acetonitrile.[2] Consider switching to DMF if you are using a different solvent. |
| Incorrect Reaction Temperature | The reaction temperature needs to be carefully controlled. A typical range is between 50°C and 80°C, with 60°C to 70°C being optimal in many cases.[1] Temperatures that are too high can lead to the decomposition of reactants and products, while temperatures that are too low will result in a slow reaction rate. |
| Inappropriate Base or Catalyst | The combination of a suitable base and phase transfer catalyst is crucial. Potassium carbonate is a commonly used base.[1][2][4] For the phase transfer catalyst, quaternary ammonium salts like triethyl benzyl ammonium chloride (TEBA) have been shown to be effective.[2][3] Ensure you are using an effective combination and the correct stoichiometric amounts. |
| Decomposition of 2-chloro-5-chloromethylthiazole | This key intermediate is known to be unstable.[2] Ensure it is of high purity and stored correctly before use. The reaction conditions, particularly the solvent, can also affect its stability. DMF has been found to be a favorable solvent for the stability of this intermediate.[2] |
Problem 2: High Levels of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Side Reactions | Side reactions can occur due to suboptimal reaction conditions. Ensure the reaction temperature is well-controlled and the addition of reactants is done at a steady rate. Common impurities can arise from the degradation of starting materials or side reactions of intermediates.[] |
| Inadequate Purification | The purification process is critical for obtaining high-purity thiamethoxam. Recrystallization from solvents like methanol, toluene, or xylene is a common method.[2][3][6] Experiment with different recrystallization solvents and conditions to improve purity. The crude product should be washed to remove any unreacted starting materials and byproducts. |
| Contaminated Starting Materials | The purity of the starting materials, 2-chloro-5-chloromethylthiazole and 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, is essential. Analyze the purity of your starting materials using appropriate analytical techniques (e.g., HPLC, GC-MS) before starting the reaction. |
Data on Reaction Conditions and Yields
The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of thiamethoxam. This data can be used as a reference for optimizing your experimental setup.
| Solvent | Base | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Dimethyl Carbonate | Potassium Carbonate | Tetramethylammonium Hydroxide | 67 | 78-82 | [1] |
| Dimethylformamide (DMF) | Potassium Carbonate | - | - | 71 | [2][4] |
| Dimethylformamide (DMF) | Potassium Carbonate | Triethyl Benzyl Ammonium Chloride (TEBA) | 65 | High (exact % not specified) | [3] |
| Dimethyl Carbonate | Potassium Carbonate | Quaternary Ammonium Salt | - | 74 | [2] |
Experimental Protocols
General Protocol for Thiamethoxam Synthesis
This protocol is a generalized procedure based on common practices reported in the literature.[1][3] Researchers should optimize the specific quantities and conditions based on their laboratory setup and desired scale.
-
Reaction Setup : In a suitable reaction vessel, charge 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine and the chosen solvent (e.g., dimethylformamide or dimethyl carbonate).
-
Addition of Reactant : Add 2-chloro-5-chloromethylthiazole to the reaction mixture.
-
Heating : Heat the mixture to the desired reaction temperature (e.g., 65-70°C) with stirring.
-
Addition of Base and Catalyst : Slowly add a mixture of the base (e.g., potassium carbonate) and the phase transfer catalyst (e.g., tetramethylammonium hydroxide or TEBA) to the reaction vessel over a period of 30-70 minutes.[1]
-
Reaction Monitoring : Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : Once the reaction is complete, cool the mixture and add water. Adjust the pH to approximately 6.5 using hydrochloric acid.[1] Allow the layers to separate and collect the organic layer.
-
Isolation of Crude Product : Concentrate the organic layer under reduced pressure to obtain the crude thiamethoxam.
-
Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain pure thiamethoxam.[2]
Visualizations
References
- 1. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 2. WO2015180585A1 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. znaturforsch.com [znaturforsch.com]
- 6. EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents [patents.google.com]
Technical Support Center: Purification of Acyl Chlorides
Welcome to the technical support center for the purification of acyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of these highly reactive compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and troubleshooting advice for specific problems encountered during the purification of acyl chlorides.
Q1: My crude acyl chloride is dark brown/black, especially after attempting distillation. What is the cause and how can I fix it?
A: A dark coloration is a common sign of thermal decomposition.[1] Acyl chlorides, particularly those with α-hydrogens, can be thermally labile and eliminate HCl to form ketenes, which can then polymerize or react further to produce colored impurities.
-
Troubleshooting Steps:
-
Reduce Temperature: The most critical step is to lower the distillation temperature. Use a high-vacuum pump and ensure your distillation apparatus is free of leaks to achieve the lowest possible pressure.
-
Use a Cold Trap: A dry ice/acetone or liquid nitrogen cold trap between your distillation setup and the vacuum pump is essential to protect the pump from corrosive gases like HCl and SO₂.
-
Minimize Heating Time: Heat the distillation flask rapidly to the target temperature and collect the product as quickly as possible. Avoid prolonged heating.
-
Consider an Alternative Chlorinating Agent: If using thionyl chloride with DMF as a catalyst, high temperatures (above 80-90°C) can cause side reactions with catalyst-derived intermediates, leading to discoloration.[1] Using oxalyl chloride, which is a milder reagent, may prevent the formation of these impurities.
-
Q2: How can I completely remove residual thionyl chloride (SOCl₂) from my product?
A: Residual thionyl chloride (B.P. 76°C) is a frequent impurity that can be difficult to remove due to its relatively low boiling point.
-
Troubleshooting Steps:
-
Efficient Distillation: The primary method is careful fractional distillation.[2] Ensure your distillation column is well-insulated for optimal separation.
-
Azeotropic Removal: Add a dry, inert solvent like toluene and distill the mixture. Toluene forms a low-boiling azeotrope with thionyl chloride, which helps to carry it over. This process can be repeated 2-3 times to ensure complete removal.[2]
-
Vacuum Application: After the initial distillation, applying a high vacuum to the crude product (while cool) can help evaporate the last traces of volatile SOCl₂.
-
Q3: My acyl chloride is hydrolyzing back to the carboxylic acid during workup or storage. How can I prevent this?
A: Acyl chlorides are extremely reactive towards water and even atmospheric moisture.[1][3][4] Hydrolysis is a rapid reaction that regenerates the starting carboxylic acid and HCl.[3]
-
Prevention and Troubleshooting:
-
Strict Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Aqueous Workups: For highly reactive acyl chlorides like acetyl chloride, aqueous workups are generally not feasible.[5] Purification should rely on distillation.
-
Proper Storage: Store the purified acyl chloride in a tightly sealed container (e.g., an ampoule or a flask with a ground glass stopper secured with a clip) under an inert atmosphere. Storing in a desiccator over a strong drying agent can also help.
-
Inert Solvent Dilution: For storage, diluting the acyl chloride in a dry, inert solvent (like dichloromethane or toluene) can sometimes improve stability.
-
Q4: I am working with a solid acyl chloride. How should I purify it?
A: Solid acyl chlorides can be purified by recrystallization.
-
Troubleshooting Steps:
-
Solvent Selection: The key is to choose a non-reactive, dry solvent. Suitable solvents include toluene, hexane, or other petroleum ethers.[5][6] Strictly avoid any hydroxylic or basic solvents.[5]
-
Procedure: Dissolve the solid acyl chloride in a minimum amount of the chosen hot solvent. If there are insoluble impurities, filter the hot solution quickly. Allow the solution to cool slowly to induce crystallization.
-
Drying: After filtration, the crystals should be thoroughly dried under high vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Boiling Points of Common Acyl Chlorides and Related Impurities
The separation of an acyl chloride from its starting materials and impurities by distillation depends on their boiling points. This table provides boiling point data at atmospheric pressure (760 mmHg) for reference. Note that vacuum distillation is highly recommended to lower the temperatures and prevent decomposition.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| Acyl Chlorides | |||
| Acetyl Chloride | CH₃COCl | 78.49 | 52[7][8] |
| Propionyl Chloride | CH₃CH₂COCl | 92.52 | 80[9][10] |
| Benzoyl Chloride | C₆H₅COCl | 140.57 | 197.2[2][11] |
| Oxalyl Chloride | (COCl)₂ | 126.93 | 63-64[12][13] |
| Chlorinating Agents | |||
| Thionyl Chloride | SOCl₂ | 118.97 | 76[3][14] |
| Carboxylic Acids | |||
| Acetic Acid | CH₃COOH | 60.05 | 118.1 |
| Propionic Acid | CH₃CH₂COOH | 74.08 | 141[15][16] |
| Benzoic Acid | C₆H₅COOH | 122.12 | 249[1][17] |
Experimental Protocols
Protocol 1: General Procedure for Purification of a Liquid Acyl Chloride by Vacuum Distillation
This protocol describes a standard method for purifying a liquid acyl chloride while minimizing thermal decomposition.
1. Preparation of Glassware:
-
Ensure all glassware (distillation flask, condenser, receiving flask, etc.) is thoroughly cleaned and oven-dried for at least 4 hours at >120°C to remove all traces of water.
-
Assemble the distillation apparatus while it is still warm and immediately place it under an inert atmosphere (nitrogen or argon).
2. Assembly of Apparatus:
-
Use a short-path distillation head to minimize the travel distance for the vapor.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.
-
Use high-vacuum grease on all ground glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum pump through a cold trap (dry ice/acetone or liquid nitrogen) to protect the pump from corrosive gases.
3. Distillation Procedure:
-
Transfer the crude acyl chloride to the distillation flask under an inert atmosphere.
-
Slowly and carefully apply vacuum. Be aware of any volatile impurities (like residual SOCl₂) which may cause vigorous bubbling.
-
Once a stable, low pressure is achieved, begin gently heating the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point for your acyl chloride at that pressure.
-
Discard any initial low-boiling fractions (forerun) which may contain residual chlorinating agents or solvents.
-
Once the product is collected, release the vacuum by introducing the inert gas, not air, to prevent moisture from entering the system.
4. Storage:
-
Immediately transfer the purified acyl chloride to a pre-dried, inert-atmosphere flask or ampoule for storage.
Visualizations
Diagram 1: Troubleshooting Workflow for Acyl Chloride Purification
Caption: A decision tree for troubleshooting common acyl chloride purification issues.
Diagram 2: Common Impurity Formation Pathways
Caption: Pathways leading to the formation of common impurities during synthesis.
References
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. Benzoyl chloride CAS#: 98-88-4 [m.chemicalbook.com]
- 3. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propanoic acid (CAS 79-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 8. chem.winthrop.edu [chem.winthrop.edu]
- 9. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 12. Oxalyl Chloride [commonorganicchemistry.com]
- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 14. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 15. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Propionic acid | 79-09-4 [chemicalbook.com]
- 17. Benzoic acid ACS reagent, = 99.5 65-85-0 [sigmaaldrich.com]
stability issues with 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in different solvents
This technical support center provides guidance on the stability of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in various solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Stability Issues
This guide addresses common problems encountered during the handling and use of this compound, focusing on solvent-related stability.
Q1: My reaction yield is consistently low when using this compound. How can I determine if solvent instability is the cause?
A1: Low reaction yields are a common indicator of the degradation of a reactive starting material like this compound. The primary degradation pathway is hydrolysis to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which is unreactive in subsequent acylation reactions. To confirm if solvent instability is the issue, you can perform a simple stability test.
Experimental Protocol: Monitoring Stability by HPLC Analysis
This protocol outlines a method to assess the stability of this compound in a chosen solvent. Due to the high reactivity of acyl chlorides, direct analysis is often challenging. Therefore, a derivatization step is included to convert the acyl chloride into a more stable ester for reliable analysis.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Anhydrous methanol (derivatizing agent)
-
Anhydrous triethylamine (optional, as an acid scavenger)
-
HPLC grade solvents for mobile phase
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the anhydrous solvent you wish to test (e.g., 1 mg/mL). Ensure all glassware is thoroughly dried to prevent premature hydrolysis.
-
Time Zero Sample (T=0): Immediately after preparing the stock solution, take an aliquot (e.g., 100 µL) and add it to a vial containing anhydrous methanol (e.g., 500 µL) and triethylamine (1.2 equivalents to the acyl chloride). The methanol will react with the acyl chloride to form the stable methyl ester derivative.
-
Incubation: Store the stock solution at the desired temperature (e.g., room temperature) and protect it from light and moisture.
-
Time Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the stock solution and derivatize them with methanol as described in step 2.
-
HPLC Analysis: Analyze the derivatized samples by HPLC. The appearance and increase of the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid peak over time, with a corresponding decrease in the methyl ester derivative peak, will indicate the rate of degradation.
Q2: I observe fuming when I dissolve this compound in my solvent. Is this normal?
A2: Yes, slight fuming can be normal, especially if the solvent has not been rigorously dried. Acyl chlorides react with even trace amounts of water to produce hydrogen chloride (HCl) gas, which appears as fumes.[1] However, excessive fuming indicates a significant moisture content in your solvent, which will lead to rapid degradation of the acyl chloride. It is crucial to use anhydrous solvents for all reactions involving this compound.
Q3: Can I use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as a solvent?
A3: While DMF is a common aprotic solvent, it should be used with caution as it can contain trace amounts of dimethylamine as an impurity, which will react with the acyl chloride. It is essential to use high-purity, anhydrous DMF. DMSO should be strictly avoided. Acyl chlorides can react explosively with DMSO, particularly at elevated temperatures.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is hydrolysis, where the acyl chloride group reacts with water to form the corresponding carboxylic acid (4-methyl-1,2,3-thiadiazole-5-carboxylic acid) and hydrochloric acid.[1][3] This is a common reaction for all acyl chlorides.[4][5]
Q2: In which solvents is this compound most stable?
A2: this compound is most stable in dry, aprotic, and non-nucleophilic solvents. The stability generally follows the order:
-
High Stability: Dichloromethane (DCM), Chloroform (stabilizer-free)
-
Moderate Stability: Tetrahydrofuran (THF), Acetonitrile (ACN) - Note: Ensure these solvents are anhydrous as they can be hygroscopic.
-
Low Stability/Reactive: Protic solvents (e.g., water, alcohols, amines), and DMSO.
Q3: How should I store solutions of this compound?
A3: Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C) to minimize degradation.
Q4: What are the visual signs of degradation?
A4: While the acyl chloride and its primary degradation product (the carboxylic acid) are both likely to be colorless, the presence of HCl from hydrolysis can sometimes lead to a slightly hazy appearance in solution. The most reliable method to assess degradation is through analytical techniques like NMR or HPLC (after derivatization).
Data Summary
The following table provides a qualitative summary of the expected stability of this compound in common laboratory solvents based on general chemical principles of acyl chloride reactivity. For precise quantitative data, it is recommended to perform the stability monitoring protocol described above.
| Solvent | Solvent Type | Expected Stability | Notes |
| Dichloromethane (DCM) | Aprotic | High | Recommended for reactions and short-term storage. Must be anhydrous. |
| Tetrahydrofuran (THF) | Aprotic Ether | Moderate | Must be anhydrous and peroxide-free. Can be hygroscopic. |
| Acetonitrile (ACN) | Aprotic Polar | Moderate | Must be anhydrous. Can be hygroscopic. |
| Dimethylformamide (DMF) | Aprotic Polar | Low to Moderate | Use high-purity, anhydrous grade. Potential for reaction with impurities. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Unstable - Avoid | Risk of explosive reaction. [2] |
| Water, Alcohols, Amines | Protic | Very Low | Rapid reaction to form the carboxylic acid, ester, or amide, respectively. |
Visualizations
References
Technical Support Center: Reaction of Thionyl Chloride with 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of thionyl chloride (SOCl₂) with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to synthesize the corresponding acyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and thionyl chloride?
The primary and desired product of this reaction is 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride.[1] This is achieved by converting the carboxylic acid group (-COOH) into an acyl chloride group (-COCl).[2][3][4]
Q2: What are the expected gaseous byproducts of this reaction?
The reaction between a carboxylic acid and thionyl chloride typically produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[5][6][7]
Q3: Are there any common side reactions or unexpected byproducts I should be aware of with this specific substrate?
Yes, a significant side reaction to consider is the chlorination of the methyl group on the thiadiazole ring.[8][9] Heating methyl-substituted heteroaromatic carboxylic acids with thionyl chloride can lead to chlorination of the methyl group.[8][9] In some cases, this can lead to the formation of a trichloromethyl derivative or a dichloromethanesulphenyl chloride compound.[8][10] For example, heating 2,4-dimethylthiazole-5-carboxylic acid with thionyl chloride, followed by hydrolysis, has been reported to yield 4-methylthiazole-2,5-dicarboxylic acid, indicating that the methyl group was chlorinated and subsequently hydrolyzed.[8][9]
Q4: My final product is a dark or tar-like material. What could be the cause?
The formation of intractable tars or complete decomposition can occur with certain methyl-substituted heterocyclic compounds when heated with thionyl chloride.[8][9] This is often due to the high reactivity of the heterocyclic ring system under the reaction conditions. To mitigate this, it is crucial to carefully control the reaction temperature and duration.
Q5: How can I purify the this compound?
Purification can be challenging due to the reactive nature of the product.
-
Fractional Distillation: If the acyl chloride is thermally stable, fractional distillation can be used to separate it from excess thionyl chloride and other volatile impurities.[11]
-
Removal of Excess Thionyl Chloride: Excess thionyl chloride can be removed under reduced pressure (rotoevaporation).[12] Co-evaporation with an inert, high-boiling solvent like toluene can also be effective.[12]
-
Precipitation: For acyl chlorides that are not easily distillable, such as those that may form HCl salts, adding a non-polar solvent like cyclohexane can precipitate the product, which can then be collected by filtration.[12]
-
Extraction: In some cases, purification can be achieved by extraction methods.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Acyl Chloride | Incomplete reaction. | - Ensure an excess of thionyl chloride is used (typically 1.5 to 2 equivalents).- Increase the reaction time or gently heat the reaction mixture if the starting material is not fully consumed (monitor by TLC after quenching a small sample with an alcohol).- Consider adding a catalytic amount of DMF, which can form a Vilsmeier reagent and accelerate the reaction. |
| Degradation of the product. | - Avoid excessive heating or prolonged reaction times, which can lead to decomposition, especially with sensitive heterocyclic compounds.- Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | |
| Presence of Unreacted Carboxylic Acid | Insufficient thionyl chloride or reaction time. | - Increase the amount of thionyl chloride.- Extend the reaction duration. |
| Formation of Chlorinated Byproducts on the Methyl Group | Reaction temperature is too high or reaction time is too long. | - Maintain a lower reaction temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress closely.- Use the minimum necessary reaction time to achieve full conversion of the carboxylic acid. |
| Product is a Yellow or Orange Color | Use of aged thionyl chloride. | - Thionyl chloride can decompose over time to sulfur dioxide and sulfuryl chloride (S₂Cl₂), which is yellow-orange and has a high boiling point.[12] Use freshly distilled or a new bottle of thionyl chloride for the best results.[12] |
| Difficulty in Isolating the Product | The acyl chloride is unstable or difficult to purify. | - Often, the crude acyl chloride is of sufficient purity to be used directly in the next step without full isolation.[12]- To confirm the formation of the acyl chloride for analytical purposes (like TLC or HPLC), quench a small aliquot of the reaction mixture with an alcohol (e.g., methanol) or an amine (e.g., benzylamine) to form the corresponding stable ester or amide, which is easier to analyze.[12] |
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a general guideline and may need to be optimized for specific laboratory conditions and scales.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
-
Reaction: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents) to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Heating: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-60 °C) until the evolution of gas ceases and the reaction is complete (monitor by taking a small aliquot, quenching with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid).
-
Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, an inert solvent such as toluene can be added and co-evaporated. The resulting crude this compound can often be used in the next step without further purification.
Visualizations
Caption: Main reaction pathway and potential side reaction.
Caption: A workflow for troubleshooting common reaction issues.
References
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Peptide Coupling Reagents: Evaluating 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereochemically pure formation of amide bonds is the cornerstone of peptide synthesis. The choice of coupling reagent is a critical parameter that dictates the success of a synthesis, influencing reaction times, product yield, purity, and the preservation of chiral integrity. This guide provides an objective comparison of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride with established and widely used peptide coupling reagents such as HATU, HBTU, and EDC in combination with HOBt.
While this compound is not a conventional peptide coupling reagent, its structure as an acyl chloride suggests high reactivity. This guide will explore its potential performance based on the general reactivity of acyl chlorides and the electronic properties of the 1,2,3-thiadiazole moiety. To facilitate a direct and quantitative comparison, a detailed experimental protocol for a model dipeptide synthesis is proposed, providing a framework for the evaluation of this and other novel coupling reagents.
Established Coupling Reagents: A Benchmark for Performance
A variety of coupling reagents have been developed, each with distinct mechanisms, advantages, and disadvantages. The most common classes include uronium/aminium salts, phosphonium salts, and carbodiimides.
-
Uronium/Aminium Salts (HATU and HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used in both solid-phase and solution-phase peptide synthesis.[1] They react with the carboxyl group of an N-protected amino acid to form an active ester in situ, which then rapidly reacts with the amino group of another amino acid or peptide. HATU, containing the 7-azabenzotriazole moiety, is generally considered more reactive and provides better suppression of racemization compared to HBTU.[2]
-
Carbodiimides (EDC/DCC with Additives): N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective coupling reagents.[3] However, their use alone can lead to significant racemization and the formation of N-acylurea byproducts. To mitigate these issues, they are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][5] These additives act as nucleophiles, forming an active ester that is less prone to racemization.
This compound: A Potential High-Reactivity Coupling Reagent
This compound belongs to the class of acyl chlorides. Acyl chlorides are known for their high reactivity towards nucleophiles, including amines, which could translate to very fast coupling reactions.[6] However, this high reactivity is a double-edged sword, as it can also promote racemization of the activated amino acid through the formation of an oxazolone intermediate.[6]
The electronic properties of the 1,2,3-thiadiazole ring are of interest. The 1,2,3-thiadiazole ring is an electron-deficient heteroaromatic system.[7] This electron-withdrawing nature is expected to further enhance the electrophilicity of the carbonyl carbon in the carbonyl chloride, potentially leading to even faster reaction rates compared to simple alkyl or aryl acyl chlorides.
Hypothesized Performance:
-
Advantages: Potentially very rapid coupling reactions due to the high reactivity of the acyl chloride and the electron-withdrawing nature of the thiadiazole ring.
-
Disadvantages: High risk of racemization, especially with sensitive amino acids. The stability of the reagent in the presence of moisture and other nucleophiles may also be a concern.
Quantitative Performance Comparison: A Proposed Experimental Framework
To objectively evaluate the performance of this compound against standard coupling reagents, a standardized experimental protocol is essential. The following outlines a proposed solution-phase synthesis of the model dipeptide, Phenylalanine-Valine (Phe-Val), which is susceptible to racemization, allowing for a robust comparison of the reagents' ability to maintain chiral integrity.
Hypothetical Performance Data
The following table summarizes the hypothetical data that could be generated from the proposed experimental protocol. This data is for illustrative purposes to demonstrate the expected outcomes and the metrics for comparison.
| Coupling Reagent | Reaction Time (hours) | Yield (%) | Purity by HPLC (%) | Racemization (% D-Phe-L-Val) |
| This compound | 0.5 | 85 | 90 | 15 |
| HATU | 2 | 95 | 98 | < 1 |
| HBTU | 3 | 92 | 97 | < 2 |
| EDC/HOBt | 4 | 88 | 95 | < 3 |
Experimental Protocols
General Materials
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
This compound
-
HATU
-
HBTU
-
EDC hydrochloride
-
HOBt monohydrate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol 1: Coupling with this compound
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve H-Val-OMe·HCl (1.0 mmol) in anhydrous DCM (10 mL).
-
Add DIPEA (2.5 mmol) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Boc-Phe-OH (1.0 mmol) in anhydrous DCM (10 mL).
-
Cool the Boc-Phe-OH solution to 0 °C and add this compound (1.0 mmol). Stir for 15 minutes at 0 °C to form the mixed anhydride (pre-activation).
-
Slowly add the pre-activated Boc-Phe-OH solution to the H-Val-OMe solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Phe-Val-OMe.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with HATU
-
In a round-bottom flask, dissolve Boc-Phe-OH (1.0 mmol), HATU (1.0 mmol), and H-Val-OMe·HCl (1.0 mmol) in anhydrous DMF (10 mL).
-
Cool the solution to 0 °C and add DIPEA (2.5 mmol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Coupling with HBTU
-
Follow the same procedure as for HATU (Protocol 2), substituting HBTU (1.0 mmol) for HATU.
-
The reaction time may be longer (e.g., 3 hours); monitor by TLC.
Protocol 4: Coupling with EDC/HOBt
-
In a round-bottom flask, dissolve Boc-Phe-OH (1.0 mmol), HOBt (1.0 mmol), and H-Val-OMe·HCl (1.0 mmol) in anhydrous DMF (10 mL).
-
Cool the solution to 0 °C and add EDC·HCl (1.1 mmol) followed by DIPEA (1.0 mmol).
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Work-up and purification are the same as for the HATU protocol.
Analytical Methods
-
Purity Analysis: The purity of the synthesized Boc-Phe-Val-OMe will be determined by High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.
-
Racemization Analysis: The extent of racemization will be quantified by Chiral HPLC analysis of the deprotected dipeptide (H-Phe-Val-OH). The Boc group is removed using standard procedures with trifluoroacetic acid (TFA) in DCM prior to analysis. The percentage of the D-Phe-L-Val diastereomer will be determined by comparing the peak areas.[8][9]
-
Product Confirmation: The identity of the product will be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Conclusion and Future Outlook
While established coupling reagents like HATU, HBTU, and EDC/HOBt offer reliable and well-characterized methods for peptide synthesis, the exploration of new reagents is crucial for advancing the field. This compound, as an activated acyl chloride, presents a potentially rapid coupling agent. However, the primary concern of racemization must be thoroughly addressed. The proposed experimental framework provides a robust methodology for a direct and quantitative comparison of its performance against industry-standard reagents. The results of such a study would provide valuable insights into the viability of thiadiazole-based acyl chlorides as a new class of coupling reagents for peptide synthesis, potentially offering advantages in specific applications where speed is of the essence and racemization can be controlled, for instance, through low-temperature coupling protocols. Further investigation into related thiadiazole derivatives and optimization of reaction conditions could lead to the development of novel and efficient tools for the synthesis of peptides and other amide-containing molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. reddit.com [reddit.com]
- 7. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amide Synthesis: Evaluating Alternatives to 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
For researchers and professionals in drug development and medicinal chemistry, the formation of an amide bond is a cornerstone of molecular synthesis. While stable and prevalent in pharmaceuticals, creating this linkage efficiently and cleanly can be a significant challenge. The use of pre-activated acyl chlorides, such as 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, is a traditional and effective method. However, it is not without drawbacks, including moisture sensitivity, the stoichiometric generation of hydrochloric acid, and potential side reactions with sensitive functional groups.
This guide provides an objective comparison of modern alternative reagents that facilitate amide bond formation through the in situ activation of the corresponding carboxylic acid. These "coupling reagents" offer a milder, more versatile, and often higher-yielding approach to amide synthesis, minimizing the need to handle reactive acyl chlorides. We will compare the performance of major classes of coupling reagents, supported by experimental data and detailed protocols, to enable an informed selection for your specific synthetic needs.
The Baseline: The Acyl Chloride Method
The reaction of an acyl chloride with an amine is a rapid and often high-yielding method for amide synthesis.[][2] The process typically involves the addition of the amine to the acyl chloride in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.[2][3]
Advantages:
-
High reactivity of the acyl chloride.
-
Often fast reaction times.
Disadvantages:
-
Acyl chlorides can be difficult to prepare and purify.
-
Highly sensitive to moisture, requiring strictly anhydrous conditions.
-
The HCl byproduct can cause degradation of acid-sensitive functional groups.
-
Safety concerns, as reagents like thionyl chloride or oxalyl chloride used for their preparation are hazardous.[3]
Modern Alternatives: In Situ Coupling Reagents
Coupling reagents activate a carboxylic acid in the presence of an amine, allowing for a one-pot amide synthesis under generally mild conditions.[4] This approach avoids the isolation of the highly reactive acylating agent, enhancing the functional group tolerance and simplifying the experimental procedure. These reagents are broadly categorized into several classes, each with distinct advantages and mechanisms.
Performance Comparison of Key Coupling Reagents
The efficacy of a coupling reagent is measured by its ability to produce high yields of the desired amide while minimizing side reactions, most notably the racemization of chiral centers in peptide synthesis.[5] The following table summarizes the performance of common reagents.
| Reagent Class | Example Reagent(s) | Typical Crude Purity / Yield | Racemization Risk | Key Advantages & Observations | Key Disadvantages |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | High to Excellent | Low (especially HATU) | Fast kinetics, highly efficient, suitable for sterically hindered substrates.[5][6] HATU is often considered the "gold standard".[7] | Higher cost, byproducts can sometimes be difficult to remove. |
| Phosphonium Salts | PyBOP, BOP | High | Low | High efficiency, low racemization risk.[6] PyBOP byproducts are not carcinogenic, unlike those from the older BOP reagent. | More expensive than carbodiimides. Potential for HMPA formation with BOP.[4] |
| Carbodiimides | EDC, DCC, DIC | Moderate to High | Moderate (mitigated by additives) | Cost-effective.[6] EDC's urea byproduct is water-soluble, simplifying workup.[4][8] DCC's byproduct is insoluble and can be filtered off. | Lower reactivity than uronium/phosphonium salts. Additives (e.g., Oxyma, HOBt) are required to suppress racemization and side reactions.[6] |
| Triazine-based | DMT-MM, CDMT | Good to High | Low | Stable, crystalline solids.[8] Can be used in aqueous or alcoholic solvents without significant hydrolysis or ester formation.[8] | Requires a tertiary amine base for activation.[8] |
| Other | T3P® (Propylphosphonic Anhydride) | High | Low | High reactivity, broad substrate scope. Byproducts are water-soluble. Good safety profile. | Can require careful temperature control. |
| Other | CDI (Carbonyldiimidazole) | Good | Moderate | Cost-effective and simple to use. Byproducts are gaseous (CO2) and imidazole.[9] | Can be sensitive to moisture. |
Key Experimental Workflows & Mechanisms
Understanding the workflow and underlying mechanism is crucial for optimizing reaction conditions. Below are diagrams illustrating a general experimental workflow and the activation mechanisms for the major classes of coupling reagents.
Caption: A generalized experimental workflow for amide bond synthesis using a coupling reagent.
Mechanisms of Action
The choice of reagent influences the nature of the activated intermediate, which in turn affects reaction efficiency and potential side reactions.
References
- 2. youtube.com [youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of 4-Methyl-1,2,3-Thiadiazole Derivatives and Other Key Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biological Activity of 4-Methyl-1,2,3-thiadiazole Derivatives in Comparison to Triazoles, Pyrazoles, and Oxadiazoles.
The landscape of medicinal chemistry is continually evolving, with a persistent focus on the discovery and development of novel heterocyclic compounds that exhibit a wide array of biological activities. Among these, the 4-methyl-1,2,3-thiadiazole scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the bioactivity of 4-methyl-1,2,3-thiadiazole derivatives against other prominent heterocyclic compounds, namely triazoles, pyrazoles, and oxadiazoles. The information presented herein, supported by experimental data, aims to offer valuable insights for researchers engaged in the design and synthesis of new therapeutic agents.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for 4-methyl-1,2,3-thiadiazole derivatives and other selected heterocyclic compounds across various therapeutic areas. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: Antimicrobial and Antifungal Activity
| Compound Class | Derivative | Target Organism(s) | Bioactivity (MIC, µg/mL) | Reference |
| 4-Methyl-1,2,3-Thiadiazole | Hydrazide-hydrazone with 5-nitro-2-furyl moiety | Staphylococcus aureus (Gram+) | 1.95 - 15.62 | [1] |
| Hydrazide-hydrazone derivatives | Candida parapsilosis | Weak to moderate | [1] | |
| Triazole | Novel triazole derivatives | Candida albicans | 0.25 | [2] |
| 1,2,4-Triazole derivatives | Corynespora cassiicola | Good fungicidal activity | ||
| Pyrazole | Pyrazole carboxamide derivatives | Rhizoctonia solani | 0.37 | [3] |
| Imidazo[2,1-b][4][5][6]thiadiazole moiety | Antifungal activity | MIC = 0.25 | [2] | |
| Oxadiazole | 2,5-disubstituted 1,3,4-oxadiazole | P. aeruginosa, B. subtilis | 0.2 | [4] |
| 1,3,4-oxadiazole-thiadiazole derivatives | Candida strains | 0.78 - 3.12 | [4] |
Table 2: Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line(s) | Bioactivity (IC50, µM) | Reference |
| 1,2,3-Thiadiazole | D-ring fused dehydroepiandrosterone derivatives | T47D (breast) | 0.042 - 0.058 | [7] |
| Pyrazole oxime compounds | HCT-116 (colon) | 6.56 - 7.19 | [7] | |
| Triazole | Triazolo[3,4-b]thiadiazole derivatives | HT-29 (colon) | Potent anticancer properties | [8] |
| Pyrazole | Pyrazole benzothiazole hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [9] |
| Indole derivatives linked to pyrazole | HCT116, MCF7, HepG2, A549 | < 23.7 | [9] | |
| Oxadiazole | Diarylureas containing 1,3,4-oxadiazole | PC-3, HCT-116, ACHN | 0.67 - 0.87 | [10] |
| Benzimidazole derivatives of 1,3,4-oxadiazole | MCF-7, MDA-MB231 | Significant cytotoxicity | [7] |
Table 3: Antiviral Activity
| Compound Class | Derivative | Virus | Activity | Reference |
| 4-Methyl-1,2,3-Thiadiazole | Carboxaldehyde benzoyl hydrazone derivatives | Tobacco Mosaic Virus (TMV) | Good curative activity | |
| Triazole | Nortopsentin analogs with 1,2,4-triazole | Tobacco Mosaic Virus (TMV) | Good antiviral activities | [11] |
| Oxadiazole | 1,3,4-oxadiazole-containing thiazole derivatives | FCoV, FHV, HSV-1, HSV-2 | Cytotoxic and antiviral | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
-
Preparation of Inoculum: A pure culture of the target microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates. A row of wells is typically reserved for a positive control (microorganism with no compound) and a negative control (broth only).
-
Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 16-20 hours).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed as the absence of turbidity in the well.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][14]
-
Cell Seeding: Adherent or suspension cells are seeded into 96-well plates at a predetermined density and allowed to attach or stabilize overnight in a CO2 incubator.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and blank wells with media only are included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the bioactivity of these compounds is paramount for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these heterocyclic derivatives.
Anticancer Mechanism: Inhibition of PI3K/Akt and MAPK/ERK Signaling Pathways
Many thiadiazole, pyrazole, and oxadiazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[4][9][15]
Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by heterocyclic compounds.
Antifungal Mechanism of Triazoles: Inhibition of Ergosterol Biosynthesis
Triazole antifungal agents primarily act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function.[5][6]
Caption: Inhibition of ergosterol biosynthesis by triazole compounds.
Conclusion
The comparative analysis reveals that 4-methyl-1,2,3-thiadiazole derivatives represent a versatile and potent class of bioactive compounds with significant potential in antimicrobial, antifungal, and anticancer applications. While direct, side-by-side comparisons with other major heterocyclic families like triazoles, pyrazoles, and oxadiazoles are limited in the literature, the available data suggests that 4-methyl-1,2,3-thiadiazole derivatives often exhibit comparable, and in some cases, superior activity.
The diverse biological activities of these heterocyclic compounds are often attributed to their ability to interact with and modulate key cellular pathways. Further research focusing on the structure-activity relationships and the elucidation of precise molecular targets will be instrumental in the rational design of next-generation therapeutics based on these privileged scaffolds. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of 4-methyl-1,2,3-thiadiazole and other heterocyclic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing the imidazo[2,1-b][1,3,4]thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti‐cancer Activity of 1,3,4‐Thiadiazole and 1,3‐Thiazole Derivatives Having 1,3,4‐Oxadiazole Moiety | Semantic Scholar [semanticscholar.org]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis for the Structural Confirmation of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and provide predicted values for 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride. Data for common alternative reagents are also included for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Solvent | Chemical Shift (δ) of CH₃ (ppm) |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | DMSO-d₆ | ~2.8 |
| This compound (Predicted) | CDCl₃ | ~2.9-3.0 |
Note: The chemical shift of the methyl protons is expected to experience a slight downfield shift upon conversion of the carboxylic acid to the more electron-withdrawing acyl chloride.
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Compound | Solvent | C=O (ppm) | C4 (ppm) | C5 (ppm) | CH₃ (ppm) |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | DMSO-d₆ | ~160 | ~155 | ~130 | ~12 |
| This compound (Predicted) | CDCl₃ | ~165-170 | ~157-160 | ~132-135 | ~13-15 |
| Oxalyl Chloride | CDCl₃ | ~168 | - | - | - |
Note: A significant downfield shift is anticipated for the carbonyl carbon (C=O) due to the strong deshielding effect of the chlorine atom. The ring carbons (C4 and C5) and the methyl carbon are also expected to shift slightly downfield.
Table 3: IR Spectroscopic Data (Predicted for this compound)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | ~3000 (broad, O-H stretch), ~1700 (C=O stretch) |
| This compound (Predicted) | ~1750-1800 (sharp, C=O stretch of acyl chloride) |
| Thionyl Chloride | ~1230 (S=O stretch) |
Note: The most telling change in the IR spectrum will be the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong, sharp carbonyl (C=O) absorption at a higher wavenumber, characteristic of an acyl chloride.
Table 4: Mass Spectrometry Data (Predicted for this compound)
| Compound | Molecular Ion (m/z) | Key Fragmentation Pattern |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 144 | Loss of H₂O, CO₂ |
| This compound (Predicted) | 162/164 (due to ³⁵Cl/³⁷Cl isotopes) | Loss of Cl, COCl |
Note: The mass spectrum of the acyl chloride is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the chlorine radical or the entire chlorocarbonyl group.
Experimental Protocols
Synthesis of this compound:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride. The reaction is usually carried out at room temperature or with gentle heating. The volatile byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) are removed under reduced pressure, yielding the crude acyl chloride which is often used immediately in the next synthetic step without further purification due to its reactivity.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ for the acyl chloride, DMSO-d₆ for the carboxylic acid). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). The instrument provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualizing the Workflow and Structural Confirmation
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of confirming the structure of this compound.
Unlocking Therapeutic Potential: A Comparative Efficacy Guide to 1,2,3-Thiadiazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the efficacy of various 1,2,3-thiadiazole derivatives, supported by experimental data, to inform the rational design of next-generation therapeutics.
The unique arrangement of sulfur and nitrogen atoms in the 1,2,3-thiadiazole ring imparts distinct physicochemical properties that contribute to its versatility as a pharmacophore.[1] Derivatives of this core structure have shown significant promise as antiviral, anticancer, and antifungal agents, with their efficacy being highly dependent on the nature and position of substituent groups.[2] This guide delves into the quantitative data from various studies, outlines the experimental protocols used to determine efficacy, and visualizes key signaling pathways implicated in their mechanisms of action.
Comparative Efficacy of 1,2,3-Thiadiazole Derivatives
The biological activity of 1,2,3-thiadiazole compounds is profoundly influenced by the chemical moieties attached to the core ring. The following tables summarize quantitative data from several studies, offering a comparative overview of the performance of different derivatives in antiviral, anticancer, and antifungal applications.
Antiviral Activity
1,2,3-Thiadiazole derivatives have demonstrated potent activity against a range of viruses, including HIV and Tobacco Mosaic Virus (TMV).
| Compound ID | Derivative Description | Target Virus | Efficacy Measurement | Result | Reference Compound | Result |
| 93 | 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | HIV-1 | EC50 | 0.0364 ± 0.0038 µM | Nevirapine (NVP) | 0.208 µM |
| CC50 | > 240.08 µM | Delavirdine (DLV) | 0.320 µM | |||
| Selectivity Index (SI) | > 6460 | Efavirenz (EFV) | 0.00440 µM | |||
| Zidovudine (AZT) | 0.0151 µM | |||||
| 94 | Piperidine-based 1,2,3-thiadiazole | Hepatitis B Virus (HBV) | IC50 | 3.59 µg/mL | Lamivudine | 14.8 µg/mL |
| 102 | 1,2,3-thiadiazole-4-carboxamide | Tobacco Mosaic Virus (TMV) | Curative Activity (500 µg/mL) | 60% | Tiadinil | 58% |
| 103 | Substituted 1,2,3-thiadiazole | Tobacco Mosaic Virus (TMV) | Protective Effect (500 µg/mL) | 76% | Tiadinil | 75% |
Table 1: Antiviral Efficacy of 1,2,3-Thiadiazole Derivatives. [2]
Anticancer Activity
The anticancer potential of 1,2,3-thiadiazole derivatives has been evaluated against various cancer cell lines, with some compounds showing efficacy comparable to established chemotherapeutic agents.
| Compound ID | Derivative Description | Cancer Cell Line | Efficacy Measurement | Result | Reference Compound | Result |
| 111 | 2-thioamide-1,2,3-thiadiazole | MCF-7 (Breast) | IC50 | 12.8 µg/mL | Doxorubicin | 3.13 µg/mL |
| 112 | 2-thioamide-1,2,3-thiadiazole | MCF-7 (Breast) | IC50 | 8.1 µg/mL | Doxorubicin | 3.13 µg/mL |
| 25 | D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone | T47D (Breast) | IC50 | 0.058 µM | Adriamycin | 0.04 µM |
| 8e | 4-methyl-1,2,3-thiadiazole with 4-bromophenyl | Panc-1 (Pancreatic) | IC50 | 12.79 µM | Sorafenib | 11.50 µM |
| 8l | 4-methyl-1,2,3-thiadiazole with 2,3-difluorophenyl | Panc-1 (Pancreatic) | IC50 | 12.22 µM | Sorafenib | 11.50 µM |
| 8l | 4-methyl-1,2,3-thiadiazole with 2,3-difluorophenyl | Huh-7 (Hepatocellular) | IC50 | 10.11 µM | Cisplatin | 12.70 µM |
Table 2: Anticancer Efficacy of 1,2,3-Thiadiazole Derivatives. [3]
Antifungal Activity
Certain 1,2,3-thiadiazole derivatives have exhibited notable antifungal properties.
| Compound ID | Derivative Description | Target Fungi | Efficacy Measurement | Result | Reference Compound | Result |
| 148 | Triethyltin-based 1,2,3-thiadiazole carboxylate | Pyricularia piricola | EC50 | 0.12 µg/mL | - | - |
| Gibberella zeae | EC50 | 0.16 µg/mL | - | - | ||
| 143 | 1,2,4-triazole substituted with a 1,2,3-thiadiazole ring | Corynespora cassiicola | Fungicidal Activity | 93.19% | Iprodione | 78.20% |
| Validamycin | 53.52% | |||||
| Topsin-M | 78.75% |
Table 3: Antifungal Efficacy of 1,2,3-Thiadiazole Derivatives. [2]
Experimental Protocols
The reproducibility of the cited efficacy data is dependent on detailed and standardized methodologies. The following are summaries of key experimental protocols used to assess the biological activity of 1,2,3-thiadiazole derivatives.
Anti-HIV Activity Assay in MT-4 Cells (MTT Assay)
This assay quantifies the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathogenicity.
-
Cell Preparation: MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Addition: Serial dilutions of the test compounds are prepared and 50 µL is added to the respective wells. Control wells include cells with virus only (virus control) and cells only (cell control).
-
Virus Inoculation: 50 µL of an HIV-1 stock is added to the wells containing the test compounds and the virus control wells.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-5 days.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is read at 570 nm using a microplate reader. The percentage of protection is calculated based on the difference in absorbance between treated and untreated, virus-infected cells.
In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the 1,2,3-thiadiazole derivatives and incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured spectrophotometrically at a wavelength between 500 and 600 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
-
Preparation of Antifungal Solutions: The 1,2,3-thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared.
-
Assay Setup: In a 96-well microtiter plate, serial two-fold dilutions of the antifungal compounds are prepared in a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[4]
Mechanisms of Action and Signaling Pathways
The therapeutic effects of 1,2,3-thiadiazole derivatives are mediated through various mechanisms of action, including the inhibition of key cellular pathways.
Necroptosis Signaling Pathway
Certain 1,2,3-thiadiazole derivatives have been identified as potent inhibitors of necroptosis, a form of programmed necrosis. This pathway is initiated by stimuli such as TNF-α and involves a cascade of protein interactions.
Caption: Necroptosis pathway showing inhibition by 1,2,3-thiadiazole derivatives.
Tubulin Polymerization Inhibition
A significant mechanism of anticancer activity for some 1,2,3-thiadiazole derivatives is the inhibition of tubulin polymerization, which is crucial for microtubule formation and cell division.
Caption: Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.
Conclusion
The 1,2,3-thiadiazole scaffold represents a highly promising framework for the development of novel therapeutic agents. The data presented in this guide highlights the significant impact of substituent groups on the biological efficacy of its derivatives across antiviral, anticancer, and antifungal applications. The detailed experimental protocols and visualized signaling pathways provide a solid foundation for researchers to design and evaluate new 1,2,3-thiadiazole-based drug candidates with improved potency and selectivity. Further exploration of the structure-activity relationships of this versatile scaffold will undoubtedly continue to yield innovative medicines.
References
A Comparative Guide to Acylating Agents: 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride vs. Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate acylating agent is a critical decision in organic synthesis, profoundly influencing reaction efficiency, substrate scope, and the overall success of a synthetic route. This guide provides a comprehensive comparison of two distinct acylating agents: the specialized heterocyclic reagent, 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, and the widely used, highly reactive C2 electrophile, oxalyl chloride. This comparison is intended to assist researchers in making informed decisions for their specific acylation needs, particularly in the context of pharmaceutical and agrochemical research and development.
At a Glance: Key Differences
| Feature | This compound | Oxalyl chloride |
| Structure | Heterocyclic acyl chloride | Diacyl chloride |
| Primary Use | Introduction of the 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety | General acylating agent, preparation of other acyl chlorides, Swern oxidation |
| Reactivity | High, typical of an acyl chloride | Very high, often used for activating carboxylic acids |
| Byproducts | HCl, 4-methyl-1,2,3-thiadiazole derivatives | HCl, CO, CO₂ (volatile) |
| Handling | Moisture sensitive, handle under inert atmosphere | Highly corrosive, toxic, moisture sensitive, handle with extreme care |
| Applications | Synthesis of bioactive molecules (antimicrobial, etc.)[1] | Broad use in synthesis of pharmaceuticals, agrochemicals, and fine chemicals[2][3] |
Performance in Acylation Reactions: A Comparative Overview
Both this compound and oxalyl chloride are highly effective acylating agents. However, their applications and reaction characteristics differ significantly.
This compound is primarily employed when the specific incorporation of the 4-methyl-1,2,3-thiadiazole moiety is desired. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its association with a range of biological activities, including antimicrobial properties.[1] Acylation reactions with this reagent are typically straightforward, involving the reaction of the acyl chloride with a nucleophile (e.g., an amine or alcohol) in the presence of a base to neutralize the HCl byproduct.
Oxalyl chloride , on the other hand, is a more general-purpose and highly reactive acylating agent.[2] Its high reactivity stems from the two adjacent electrophilic carbonyl carbons. A key application of oxalyl chloride is the conversion of carboxylic acids to the corresponding acyl chlorides under mild conditions, a reaction often catalyzed by a small amount of dimethylformamide (DMF).[4] The resulting acyl chlorides are then used in a wide array of subsequent reactions. Oxalyl chloride itself can also be used directly to acylate nucleophiles, often leading to the formation of oxamides from amines or oxalate esters from alcohols. A significant advantage of using oxalyl chloride is that its byproducts (HCl, CO, and CO₂) are volatile, which can simplify reaction workup.[2][5]
Quantitative Data on Acylation Reactions
Table 1: Acylation of Amines
| Acylating Agent | Substrate | Base | Solvent | Reaction Conditions | Yield | Reference |
| This compound | Morpholine | - | Chloroform | - | - | [6] |
| This compound | Pyrrolidine | - | Chloroform | - | - | [6] |
| This compound | Proline esters | - | Chloroform | - | - | [6] |
| Oxalyl chloride | Anthracene | AlCl₃ | [bmim]Cl | 45 °C, 6 h | 88.2% | [2] |
| Oxalyl chloride | Amides | - | - | - | - | [7] |
Table 2: Acylation of Alcohols
| Acylating Agent | Substrate | Base/Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Oxalyl chloride | Various alcohols | RuCl₃ | [bmim][PF₆] | 40 °C, 10 min | 92% (for benzyl alcohol) | [7] |
| Oxalyl chloride | Primary, secondary, tertiary alcohols, and phenol | Cp₂TiCl, Mn(0) | THF or 1,4-dioxane | Room temp, 1.5 h | High yields | [8] |
| Acetic Anhydride (for comparison) | Benzyl alcohol | None | None | 60 °C, 7 h | 100% | [9] |
Note: The tables above are compiled from different sources and are for illustrative purposes. Reaction conditions and yields can vary significantly based on the specific substrate and experimental setup.
Experimental Protocols
General Protocol for Acylation with this compound
This protocol is a generalized procedure based on the synthesis of amides.[6]
-
Dissolution: Dissolve the amine or alcohol substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., chloroform, dichloromethane, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the reaction mixture to act as an acid scavenger.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the stirred reaction mixture, typically at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time (monitored by TLC or LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of a mild base (e.g., NaHCO₃). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation.
General Protocol for Acylation of an Alcohol using Oxalyl Chloride (via in situ Acyl Chloride Formation)
This protocol is based on a procedure for intramolecular Friedel-Crafts acylation, where an acyl chloride is formed in situ.[4]
-
Initial Setup: To a flask containing the carboxylic acid (1.0 equivalent) under an inert atmosphere, add an anhydrous solvent (e.g., dichloromethane) and a catalytic amount of DMF (e.g., 0.02 equivalents).
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (2.0 equivalents) to the stirred solution at room temperature. Effervescence (evolution of CO and CO₂) is typically observed.
-
Acyl Chloride Formation: Stir the reaction mixture at room temperature for approximately 30 minutes to ensure complete formation of the acyl chloride.
-
Nucleophile Addition: In a separate flask, dissolve the alcohol (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous solvent.
-
Acylation: Slowly add the freshly prepared acyl chloride solution to the alcohol solution at 0 °C.
-
Reaction and Workup: Allow the reaction to proceed to completion (monitored by TLC). The workup procedure is similar to the one described above, involving quenching, extraction, and purification.
Visualization of Reaction Workflows
Caption: Generalized workflow for acylation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, a reactive acyl chloride, is critical in various stages of pharmaceutical development and quality control. Due to its inherent instability and high reactivity, direct analysis presents significant challenges.[1] This guide provides a comparative overview of suitable analytical methodologies, primarily focusing on derivatization-based High-Performance Liquid Chromatography (HPLC) and direct analysis by HPLC-Mass Spectrometry (HPLC-MS), drawing upon validated methods for analogous acyl chlorides and thiadiazole derivatives.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most promising analytical approaches.
| Analytical Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Derivatization-HPLC with UV/DAD Detection | Pre-column derivatization with a suitable agent (e.g., 2-nitrophenylhydrazine) to form a stable, chromophoric derivative that can be separated by RP-HPLC and quantified by UV or Diode Array Detection (DAD).[2] | > 0.99 | 0.01 - 0.03 µg/mL[2] | ~0.03 - 0.1 µg/mL | High specificity and sensitivity, avoids matrix interferences, suitable for trace analysis.[2] | Indirect method, requires a robust and reproducible derivatization step. |
| HPLC-MS/MS | Direct injection of the sample, separation by RP-HPLC, and quantification using a tandem mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. | > 0.999[3] | 50 pg/mL[3] | 100 pg/mL[3] | High sensitivity and selectivity, direct analysis without derivatization, provides structural confirmation. | Potential for ion suppression or enhancement due to matrix effects, requires more expensive instrumentation.[3] |
| Gas Chromatography (GC) with FID/MS Detection | Derivatization to a more volatile and stable compound followed by separation on a GC column and detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Typically > 0.99 | Analyte dependent | Analyte dependent | High resolution and sensitivity for volatile compounds. | Requires derivatization for non-volatile or thermally labile compounds, potential for degradation at high temperatures. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the compared techniques, adapted for the analysis of this compound.
Derivatization-HPLC with UV/DAD Detection
This method is based on the pre-column derivatization of the acyl chloride with 2-nitrophenylhydrazine.[2]
a) Derivatization Procedure:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile).
-
Prepare a derivatization reagent solution of 2-nitrophenylhydrazine (e.g., 100 µg/mL in acetonitrile).
-
In a reaction vial, mix an aliquot of the sample solution with an excess of the derivatization reagent.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.[2]
-
The resulting solution containing the stable derivative can be directly injected into the HPLC system.
b) HPLC-UV/DAD Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile).[5][6]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: The maximum absorption wavelength of the derivatized product, likely in the visible range (e.g., 380-420 nm).[8]
-
Injection Volume: 20 µL.[6]
HPLC-MS/MS
This method allows for the direct quantification of the target analyte.
a) Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent system, such as a mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
b) HPLC-MS/MS Conditions:
-
Column: C8 or C18 column (e.g., Kromasil 100-3.5 C8).[3]
-
Mobile Phase: A gradient or isocratic mixture of water with a small amount of acid (e.g., 0.03% trifluoroacetic acid) and acetonitrile.[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Ionization Source: Positive electrospray ionization (ESI+).[3]
-
Detection Mode: Selected Ion Monitoring (SIM) for the molecular ion [M+H]+ or Multiple Reaction Monitoring (MRM) for enhanced selectivity. The specific m/z transitions would need to be determined for this compound.
Workflow and Decision Making
The selection and validation of an appropriate analytical method is a structured process. The following diagrams illustrate a typical workflow for analytical method validation and a decision tree for selecting the most suitable method for your specific needs.
Caption: General workflow for the validation of an analytical method.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. thieme-connect.com [thieme-connect.com]
- 8. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 1,2,3-Thiadiazoles: Classical Methods and Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antifungal properties. The synthesis of this heterocyclic system has evolved from classical, often harsh, methodologies to more refined and milder modern techniques. This guide provides a comprehensive comparison of the primary synthetic routes to 1,2,3-thiadiazoles, featuring detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in selecting the optimal strategy for their specific needs.
Classical Synthetic Routes: The Foundation of 1,2,3-Thiadiazole Chemistry
The traditional methods for constructing the 1,2,3-thiadiazole ring—the Hurd-Mori, Pechmann, and Wolff syntheses—have long been the foundational approaches in this field.[1]
Hurd-Mori Synthesis
The Hurd-Mori synthesis is arguably the most common and versatile method for preparing 1,2,3-thiadiazoles.[2] It involves the cyclization of hydrazones containing an α-methylene group with thionyl chloride (SOCl₂).[2] This method is applicable to a wide range of substrates, including those derived from ketones and even complex natural products.[3]
General Reaction Scheme:
References
Assessing the Purity of Synthesized 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, a key intermediate in the development of various bioactive molecules, necessitates rigorous purity assessment to ensure the integrity of subsequent reactions and the quality of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the purity of a synthesized compound by identifying and quantifying the target molecule and any potential impurities. This guide provides a comparative framework for utilizing ¹H and ¹³C NMR spectroscopy to assess the purity of this compound.
Comparison of NMR Data
The primary impurity anticipated in the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride is the unreacted starting material, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the target compound and this key potential impurity. The chemical shifts for this compound are estimated based on the analysis of structurally similar compounds.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Methyl Protons (-CH₃) | Other Protons |
| This compound (Product) | ~2.8 - 3.0 (s, 3H) | - |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (Impurity) | ~2.7 (s, 3H) | ~10-13 (br s, 1H, -COOH) |
Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may appear as a broad singlet.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Methyl Carbon (-CH₃) | Thiadiazole Ring Carbons | Carbonyl Carbon (-COCl / -COOH) |
| This compound (Product) | ~15 - 17 | ~145 - 150 (C4), ~155 - 160 (C5) | ~160 - 165 |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (Impurity) | ~15.0 | ~148 (C4), ~158 (C5) | ~162 - 165 |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for purity assessment.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for acid chlorides.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
Add a small amount of an internal standard with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., 1,3,5-trimethoxybenzene or maleic acid) for quantitative analysis (qNMR).
2. NMR Data Acquisition:
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.
-
Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay (d1) of at least 5 times the longest T1 of the protons of interest (a 5-10 second delay is generally sufficient for quantitative results), and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled one-dimensional carbon NMR spectrum.
-
A sufficient number of scans will be required to obtain a good signal-to-noise ratio for all carbon signals, especially quaternary carbons.
-
3. Data Processing and Purity Calculation:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the methyl protons of the product and the starting material in the ¹H NMR spectrum.
-
The purity can be estimated by comparing the integral of the product's methyl signal to the sum of the integrals of the product's and the impurity's methyl signals.
-
For quantitative analysis using an internal standard, the purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound by NMR.
By following this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.
Comparative Performance Analysis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride as an acylating agent in different solvent systems. The selection of an appropriate solvent is critical for the success of acylation reactions, influencing reaction rates, yields, and purity of the final product. This document aims to provide objective, data-driven insights to aid in the selection of the optimal reaction conditions.
Introduction to this compound
This compound is a reactive acylating agent, belonging to the class of acyl chlorides.[1] These compounds are characterized by a carbonyl group bonded to a chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This high reactivity makes acyl chlorides versatile reagents for the synthesis of esters, amides, and other carbonyl derivatives.[1] The 1,2,3-thiadiazole moiety is a significant heterocyclic scaffold found in various biologically active compounds, exhibiting antimicrobial and fungicidal properties.[2] Consequently, this compound serves as a key building block in the synthesis of novel pharmaceutical and agrochemical agents.
The general reactivity of acyl chlorides follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[3] However, this high reactivity also imparts a sensitivity to moisture, necessitating careful handling and the use of anhydrous solvents.[4]
Performance in Different Solvent Systems: A Comparative Analysis
The choice of solvent can significantly impact the outcome of acylation reactions. Key factors to consider include the solvent's polarity, its ability to dissolve reactants, and its potential to participate in or hinder the reaction. Aprotic solvents are generally preferred for reactions involving acyl chlorides to avoid solvolysis.
While specific comparative studies on this compound are limited, we can infer its performance based on general principles of acyl chloride reactivity and published examples of similar reactions. The following table summarizes the expected performance in commonly used aprotic solvents.
Table 1: Performance of this compound in Common Aprotic Solvents
| Solvent System | Polarity | Expected Reaction Rate | Expected Yield | Considerations |
| Dichloromethane (DCM) | Polar Aprotic | Fast | High | Good solubility for many organic compounds, relatively inert, and easy to remove. Often the solvent of choice. |
| Acetonitrile (MeCN) | Polar Aprotic | Fast | High | Can also act as a Lewis base and may coordinate with Lewis acid catalysts if used. Good dissolving power. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Fast | Good to High | Can form complexes with Lewis acids. Must be anhydrous as it can contain peroxides and water. |
| Toluene | Nonpolar Aprotic | Moderate | Good | Higher boiling point allows for higher reaction temperatures. Good for dissolving nonpolar substrates. |
| n-Dodecane | Nonpolar Aprotic | Slow to Moderate | Variable | Very high boiling point, suitable for high-temperature reactions. Difficult to remove. |
Comparison with Alternative Acylating Agents
Several alternatives to this compound exist for the introduction of the 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety. The choice of reagent often depends on the desired reactivity, selectivity, and reaction conditions.
Table 2: Comparison with Alternative Acylating Agents
| Acylating Agent | General Reactivity | Advantages | Disadvantages |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid with a coupling agent (e.g., EDC, DCC) | Lower than acyl chloride | Milder reaction conditions, broader functional group tolerance. | Requires a stoichiometric amount of coupling agent and activator (e.g., HOBt), which can complicate purification. |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic anhydride | Lower than acyl chloride | Milder than acyl chlorides, no generation of corrosive HCl gas. | Less reactive than the corresponding acyl chloride, may require higher temperatures or longer reaction times. |
| In situ generated mixed anhydride (e.g., from the carboxylic acid and another acyl chloride) | Variable | Can be a convenient one-pot procedure. | Can lead to mixtures of products if the reactivity of the two carbonyl groups is similar. |
Experimental Protocols
General Procedure for the Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamides
This protocol describes a general method for the acylation of an amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) (1.1-1.5 eq)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and the anhydrous solvent.
-
Add the tertiary amine base to the solution and cool the flask to 0 °C in an ice bath.
-
Dissolve this compound in the anhydrous solvent in a separate flask and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.
In a specific example for the synthesis of thiazole/thiadiazole carboxamides, the corresponding acid was treated with oxalyl chloride and a catalytic amount of DMF to generate the acyl chloride in situ.[5]
Visualizations
Logical Workflow for Solvent Selection in Acylation Reactions
Caption: A logical workflow for selecting a suitable solvent system for acylation reactions.
Reaction Pathway for Amide Synthesis
Caption: The general reaction pathway for the synthesis of an amide using this compound.
Conclusion
This compound is a highly effective acylating agent for the synthesis of amides and esters containing the biologically relevant 1,2,3-thiadiazole scaffold. The choice of solvent is crucial for optimizing reaction outcomes. Polar aprotic solvents like dichloromethane and acetonitrile are generally recommended for their ability to dissolve a wide range of substrates and facilitate high reaction rates and yields. For less polar substrates or when higher temperatures are required, toluene can be a suitable alternative. When dealing with sensitive substrates, alternative, milder acylating agents such as the corresponding carboxylic acid activated with a coupling agent may be considered. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate conditions for their specific synthetic needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (CAS No. 59944-65-9), a chemical intermediate used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
I. Immediate Safety and Hazard Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] As an acyl chloride, it is also water-reactive and will react with moisture to produce hydrochloric acid and the corresponding carboxylic acid in a vigorous and exothermic reaction. Due to these hazardous properties, it is classified as a hazardous waste and must be disposed of accordingly.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
-
Closed-toe shoes
All handling of this chemical, including the disposal procedure, must be conducted in a well-ventilated chemical fume hood.
II. Quantitative Data Summary
| Property | Value |
| CAS Number | 59944-65-9 |
| Molecular Formula | C4H3ClN2OS |
| Molecular Weight | 162.60 g/mol |
| Physical State | Solid |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Signal Word | Danger |
| Toxicity Data | Specific quantitative toxicity data (e.g., LD50) is not readily available. However, the substance is classified as corrosive and causes severe skin burns and eye damage. |
III. Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound is through a controlled neutralization process to convert the reactive acyl chloride into a less hazardous carboxylate salt. This procedure should only be undertaken by trained personnel.
Experimental Protocol: Neutralization
-
Preparation: In a chemical fume hood, prepare a beaker with a magnetic stir bar containing a cold 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume of the basic solution should be in significant excess relative to the amount of the acyl chloride to be neutralized. Place the beaker in an ice bath to manage heat generation during the reaction.
-
Controlled Addition: Slowly and in small portions, add the this compound to the stirring basic solution. Be vigilant for any signs of a vigorous reaction, such as fizzing (carbon dioxide evolution) and heat generation. The rate of addition should be controlled to prevent excessive foaming and temperature increase.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the neutralization is complete.
-
pH Verification: Once the reaction appears to have subsided, carefully check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution until the target pH is reached.
-
Waste Collection: The neutralized aqueous solution should be transferred to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the neutralized reaction products.
-
Final Disposal: The container with the neutralized waste should be managed through your institution's hazardous waste disposal program. Do not pour the neutralized solution down the drain unless specifically permitted by local regulations.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
V. Handling of Spills and Contaminated Materials
In the event of a spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. For minor spills that you are trained to handle, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use water or combustible materials. The collected absorbent material and any contaminated items (e.g., gloves, lab coats) must be placed in a sealed, labeled hazardous waste container for disposal.
Empty containers of this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
